2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 CAS number search
The following technical guide details the structural identity, synthesis applications, and analytical utility of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 , a critical stable isotope standard in antiviral drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural identity, synthesis applications, and analytical utility of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 , a critical stable isotope standard in antiviral drug development.
The Critical Synthon & Internal Standard for Acyclovir/Valacyclovir Profiling
Executive Summary & Chemical Identity
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CAS: 1189431-46-6 ) is the deuterated isotopolog of the primary side-chain intermediate used in the synthesis of guanosine-analogue antivirals, specifically Acyclovir and Valacyclovir .[1]
In the pharmaceutical industry, this compound serves two distinct, high-value purposes:
Mechanistic Probe: It elucidates the alkylation mechanism during the ribose-ring opening mimicry required for acyclovir synthesis.
Quantification Standard: It acts as the definitive Internal Standard (IS) for LC-MS/MS quantification of potential genotoxic impurities (PGIs) and unreacted intermediates in final drug substances.
The nomenclature "2-Oxa-1,4-butanediol" is a systematic derivative name that can be confusing. Structurally, it is (2-acetoxyethoxy)methyl acetate .[1][2][3][4] It represents the acyclic ether side chain that mimics the sugar moiety in nucleoside antivirals.
Structural Logic & Deuteration
The d4-isotopolog is deuterated at the ethylene bridge (positions 3 and 4 relative to the 2-oxa numbering).
Structure:
Stability: The deuterium labels are located on the ethylene backbone, which is metabolically and chemically stable under standard extraction conditions, preventing H/D exchange that would compromise mass spectrometry data.
Mechanism of Action in Synthesis
This compound acts as an alkylating agent. In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), it undergoes cleavage to generate an electrophilic oxocarbenium ion species, which then attacks the
position of the guanine base.
Experimental Protocols
Protocol A: Synthesis of Acyclovir Intermediate (Mechanistic Context)
Context: This protocol describes the reaction where the unlabeled form (CAS 59278-00-1) is typically used, illustrating why the d4-variant is needed to track this specific moiety.
Technical Guide: Chemical Structure & Synthesis of Deuterated 2-Oxa-1,4-butanediol diacetate
Executive Summary & Molecular Identity Deuterated 2-Oxa-1,4-butanediol diacetate (specifically the 3,3,4,4-d4 isotopologue) is a critical stable isotope-labeled intermediate used primarily in the synthesis of Acyclovir-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
Deuterated 2-Oxa-1,4-butanediol diacetate (specifically the 3,3,4,4-d4 isotopologue) is a critical stable isotope-labeled intermediate used primarily in the synthesis of Acyclovir-d4 and Valacyclovir-d4 . These deuterated antivirals serve as internal standards in bioanalytical quantification (LC-MS/MS) and metabolic tracking studies.
Chemically, this molecule is an acyclic acetal-ester. It functions as a "masked" alkylating agent that introduces the characteristic acyclic sugar-mimic side chain found in guanosine analogue antivirals.
Structural Nomenclature & Constants
Property
Detail
Common Name
2-Oxa-1,4-butanediol diacetate-d4
Systematic Name
(2-Acetoxy[1,1,2,2-2H4]ethoxy)methyl acetate
CAS Number
1189431-46-6 (d4 variant); 59278-00-1 (unlabeled)
Molecular Formula
Molecular Weight
180.19 g/mol (vs. 176.17 g/mol for unlabeled)
Core Skeleton
1,4-Diacetoxy-2-oxabutane
Isotopic Enrichment
99 atom % D
Structural Analysis
The "2-Oxa-1,4-butanediol" nomenclature is a historical industrial term derived from the butane skeleton where position 2 is replaced by oxygen. The structure consists of three distinct zones:
Distal Acetate Cap: Protects the terminal hydroxyl.
Ethylene Linker (Deuterated): The
segment derived from ethylene glycol-d4. This is the metabolically stable portion of the acyclovir side chain.
Proximal Acetoxymethyl Group: The reactive center. The acetoxy group at position 1 acts as a leaving group during the N-alkylation of guanine bases.
Chemical Structure Representation:
Synthesis & Manufacturing Protocol
The synthesis of deuterated 2-Oxa-1,4-butanediol diacetate relies on the acetolysis of deuterated 1,3-dioxolane . This route is preferred over direct esterification because it ensures the formation of the sensitive acetal linkage (
) under controlled anhydrous conditions.
Precursor Preparation: 1,3-Dioxolane-d4
Before the final ring-opening, the cyclic ether must be synthesized from deuterated ethylene glycol.
This step converts the cyclic dioxolane into the linear diacetate.
Reagents:
Substrate: 1,3-Dioxolane-d4 (1.0 eq)
Reagent: Acetic Anhydride (
) (1.1 - 1.5 eq)
Catalyst: Acidic Cation Exchange Resin (e.g., Amberlyst 15) or Lewis Acid (
).
Note: Resin catalysts are preferred for industrial scalability and ease of workup (filtration).
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with
.
Charging: Load Acetic Anhydride and the Acidic Resin catalyst into the flask.
Addition: Cool the system to 10-15°C. Add 1,3-Dioxolane-d4 dropwise.
Critical Control Point: The reaction is exothermic. Maintain internal temperature
to prevent polymerization or charring.
Reaction: Once addition is complete, heat to 80°C for 4-6 hours. Monitor by GC-FID or TLC until dioxolane is consumed.
Workup: Cool to room temperature. Filter off the resin catalyst (can be regenerated).[1]
Purification: The filtrate contains the product and excess acetic anhydride/acetic acid. Perform fractional distillation under reduced pressure.
Target Fraction: Collect the fraction boiling at ~118-120°C / 2 kPa.
Synthesis Pathway Diagram
Caption: Synthesis of the d4-intermediate via cyclization of ethylene glycol-d4 followed by acetolytic ring opening.
Mechanistic Insight
The conversion of 1,3-dioxolane to the diacetate is not a simple esterification but an acid-catalyzed acetolysis . Understanding this mechanism is vital for troubleshooting yield issues (e.g., incomplete ring opening).
Activation: The acid catalyst protonates (or complexes with) one of the dioxolane oxygens, making the adjacent methylene carbon electrophilic.
Nucleophilic Attack: Acetic anhydride acts as a nucleophile, attacking the activated acetal carbon.
Ring Cleavage: The C-O bond breaks, relieving the entropic constraint of the ring.
Acetylation: The resulting intermediate (a hemiacetal acetate) is rapidly acetylated by the remaining acyl species, locking the structure into the stable diacetate form.
Why this matters: If the reaction is too wet (water present), the acetic anhydride hydrolyzes to acetic acid, which is a weaker nucleophile, leading to hemiacetal byproducts (impurities) rather than the diacetate. Strict anhydrous conditions are mandatory.
Application: Acyclovir-d4 Synthesis[3][4][5]
The primary utility of 2-Oxa-1,4-butanediol diacetate-d4 is the "side-chain installation" on the guanine base.
Workflow:
Base Activation: Guanine (or Diacetylguanine) is silylated (HMDS) or treated with a Lewis acid catalyst (
, ).
Coupling: The 2-Oxa-1,4-butanediol diacetate-d4 reacts with the activated base.
Mechanism: The terminal acetoxy group (
) leaves, generating an oxocarbenium ion intermediate which alkylates the position of the guanine.
Deprotection: The remaining acetate group on the side chain and the protecting groups on the base are removed via hydrolysis (aqueous ammonia/methanol).
Caption: Workflow for utilizing the deuterated intermediate to synthesize the antiviral API Acyclovir-d4.
Quality Control & Characterization
To ensure the integrity of the deuterated intermediate, the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)
The d4-labeling silences the ethylene signals seen in the standard proton NMR.
NMR (CDCl3):
2.05-2.10 ppm (s, 6H): Two (Acetate methyls).
5.30-5.35 ppm (s, 2H): (Methylene bridge).
Absent: The multiplets at
3.7 and 4.2 ppm corresponding to are missing or barely visible (residual protium) in the d4 variant.
NMR:
The ethylene carbons will appear as septets (coupling with Deuterium, spin 1) with reduced intensity due to the Nuclear Overhauser Effect (NOE) loss and splitting.
Mass Spectrometry (MS)
Ionization: ESI+ or EI.
Shift: The molecular ion (
) or adducts () will be shifted by +4 Da compared to the native standard.
Hydrolysis Risk: The compound contains an acetal linkage. It is stable in neutral and slightly basic conditions but unstable in aqueous acid , which will hydrolyze the acetal back to formaldehyde and ethylene glycol.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture ingress.
References
PubChem. (2025).[2] 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CID 45040162).[8] National Library of Medicine. [Link]
Google Patents. (2011). CN102093217A - Chemical synthesis method of acyclovir key side chain.
Google Patents. (2012). CN102718767B - Method for synthesizing diacetylacyclovir.
A Technical Guide to 2-Oxa-1,4-butanediol diacetate-d4: Synthesis, Characterization, and Application in Isotope-Labeled Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 2-Oxa-1,4-butanediol diacetate-d4, a key deuterated intermediate in the synthesis of label...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Oxa-1,4-butanediol diacetate-d4, a key deuterated intermediate in the synthesis of labeled antiviral therapeutics. We will delve into its physicochemical properties, the rationale for its use, its synthetic pathway, and the analytical methodologies required for its characterization, offering field-proven insights for its application in pharmaceutical research and development.
Core Compound Identification and Properties
2-Oxa-1,4-butanediol diacetate-d4 is the deuterium-labeled isotopologue of 2-Oxa-1,4-butanediol diacetate. The incorporation of four deuterium atoms at the 3 and 4 positions provides a stable isotopic marker essential for various analytical and metabolic studies.
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful tool in modern drug development. This subtle modification, while chemically similar, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor change has profound implications:
Metabolic Stability: Many drug molecules are metabolized by enzymes that cleave C-H bonds. The greater strength of the C-D bond can slow down this enzymatic process, an effect known as the "kinetic isotope effect." This can lead to improved pharmacokinetic profiles, such as a longer half-life, which may allow for lower or less frequent dosing.[7]
Reduced Toxic Metabolites: By blocking or slowing metabolism at specific "soft spots" on a molecule, deuteration can reduce the formation of potentially harmful or reactive metabolites.[7]
Internal Standards: Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based assays (LC-MS).[8] Since they are chemically identical to the analyte but have a different mass, they co-elute and experience similar ionization effects, allowing for highly accurate quantification of the non-labeled drug in complex biological matrices.
2-Oxa-1,4-butanediol diacetate-d4 serves primarily in this latter capacity, as a critical building block for synthesizing deuterated active pharmaceutical ingredients (APIs) that are used as internal standards or as therapeutic agents themselves.
Synthesis and Mechanism
The primary application of 2-Oxa-1,4-butanediol diacetate-d4 is as a key side-chain intermediate for the synthesis of labeled Acyclovir (Acyclovir-d4).[1] Acyclovir is a widely used antiviral drug for the treatment of herpes simplex virus (HSV) infections.[9] Acyclovir-d4 is used as an internal standard for the quantitative analysis of Acyclovir in biological samples.[10]
Synthesis of 2-Oxa-1,4-butanediol diacetate
The synthesis of the non-deuterated backbone, 2-Oxa-1,4-butanediol diacetate, is typically achieved through the acid-catalyzed ring-opening of 1,3-dioxolane with acetic anhydride. This method provides a high yield of the desired product under relatively mild conditions.[4]
Caption: Synthesis of the 2-Oxa-1,4-butanediol diacetate backbone.
Incorporation of Deuterium
To produce the d4 variant, the synthesis must start with a deuterated precursor. The most logical and efficient method is to use ethylene glycol-d4 as the starting material for producing the required deuterated dioxolane or a related intermediate. The subsequent reaction with acetic anhydride would then yield 2-Oxa-1,4-butanediol diacetate-d4.
Synthesis of Acyclovir-d4
The deuterated side-chain, 2-Oxa-1,4-butanediol diacetate-d4, is then used to alkylate a protected guanine derivative, typically N²,N⁹-diacetylguanine. This is a crucial step that attaches the deuterated side-chain to the purine base. Subsequent deprotection (aminolysis) removes the acetyl groups to yield the final product, Acyclovir-d4.[9][11][12]
An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2-Oxa-1,4-butanediol Diacetate and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations for 2-Oxa-1,4-butanediol diacetate and its isotopically labeled analogues. It is d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations for 2-Oxa-1,4-butanediol diacetate and its isotopically labeled analogues. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle these compounds safely and effectively in a laboratory setting. This document goes beyond a standard Safety Data Sheet (SDS) by delving into the scientific rationale behind safety protocols and considering the unique aspects of isotopic labeling.
Section 1: Chemical Identification and the Significance of Isotopic Labeling
Isotopically labeled versions of 2-Oxa-1,4-butanediol diacetate are crucial tools in drug development and metabolic research. A common example is 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d₄ , where four hydrogen atoms are replaced by deuterium.[3][4][5] Such labeling allows researchers to trace the molecule's fate in biological systems. This particular labeled compound serves as a key intermediate in the synthesis of labeled Acyclovir.[1][4]
While stable isotopes like deuterium (²H or D) are not radioactive, they can influence the physical and chemical properties of a molecule, a phenomenon known as the "isotope effect".[6] This can, in turn, affect the compound's metabolic rate and, potentially, its toxicological profile.[7]
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[8]
2.1. GHS Classification of 2-Oxa-1,4-butanediol Diacetate
Based on available safety data sheets, the GHS classification for the parent compound is as follows:
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[9]
For stable isotopes like deuterium, the GHS classification is generally assumed to be the same as the parent compound. However, the kinetic isotope effect can alter metabolic pathways.[6][10] For instance, the increased mass of deuterium can lead to a slower rate of bond cleavage, potentially reducing the rate of metabolism and altering the toxicity profile.[6][7] Researchers should, therefore, handle isotopically labeled compounds with the same, if not greater, level of caution as the unlabeled parent.
If working with radiolabeled isotopes (e.g., ³H or ¹⁴C), additional hazards related to radioactivity must be considered, and all work must comply with institutional and national regulations for handling radioactive materials.[11][12]
Section 3: Composition and Information on Ingredients
Chemical Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Concentration (%)
2-Oxa-1,4-butanediol diacetate
59278-00-1
C₇H₁₂O₅
176.17
≤ 100
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d₄
1189431-46-6
C₇H₈D₄O₅
180.19
As specified
Section 4: First-Aid Measures
Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[13]
4.1. Inhalation
If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][13]
4.2. Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician if irritation persists.[9][13]
4.3. Eye Contact
Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[9][13]
4.4. Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[9][13]
Section 5: Fire-Fighting Measures
5.1. Suitable Extinguishing Media
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
5.2. Specific Hazards Arising from the Chemical
Under fire conditions, hazardous decomposition products such as carbon oxides may be formed.[14]
5.3. Protective Equipment and Precautions for Firefighters
Wear self-contained breathing apparatus for firefighting if necessary.
Section 6: Accidental Release Measures
6.1. Personal Precautions, Protective Equipment, and Emergency Procedures
Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[13]
6.2. Environmental Precautions
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
6.3. Methods and Materials for Containment and Cleaning Up
Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[13] For detailed spill management procedures, a dedicated spill kit with appropriate absorbent materials should be readily available.[10]
Store in a cool, dry, and well-ventilated place.[10]
Keep containers tightly closed.
For hygroscopic compounds, consider storage under an inert atmosphere to prevent isotopic dilution.[10]
Section 8: Exposure Controls and Personal Protection
8.1. Exposure Limits
Currently, there are no established occupational exposure limits for 2-Oxa-1,4-butanediol diacetate. Employers should ensure that employee exposure is kept to a minimum through engineering controls and work practices.[16]
8.2. Engineering Controls
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
8.3. Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10] Gloves must be inspected before use, and proper glove removal technique should be followed.[13]
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.
Experimental Protocol: Safe Handling of 2-Oxa-1,4-butanediol Diacetate Isotopes
Preparation:
Review the Safety Data Sheet (SDS) for the specific compound.
Ensure a chemical fume hood is certified and functioning correctly.
Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.
Have a spill kit readily accessible.
Handling:
Conduct all manipulations of the compound within the chemical fume hood.
Use the smallest quantity of the substance necessary for the experiment.
Dispense liquids carefully to avoid splashing.
Keep containers tightly sealed when not in use.
Post-Handling:
Decontaminate all surfaces and equipment that came into contact with the compound.
Dispose of contaminated waste in a designated hazardous waste container, following institutional guidelines.[10]
Remove PPE carefully, avoiding contact with the outer surfaces of gloves.
Isotopic Effects on Physical Properties: Deuteration can slightly alter physical properties such as boiling point, density, and refractive index, though these changes are generally small.[10]
Section 10: Stability and Reactivity
Reactivity: Reacts with aqueous acids and caustic solutions, generating heat. Can react with oxidizing materials.[17]
Chemical Stability: Stable under recommended storage conditions.
Possibility of Hazardous Reactions: Low when exposed to heat or flame.[17]
Hazardous Decomposition Products: Carbon oxides under fire conditions.[14]
Section 11: Toxicological Information
The toxicological properties of 2-Oxa-1,4-butanediol diacetate have not been thoroughly investigated.[13] However, its toxicity is believed to be linked to its metabolic conversion to ethylene glycol.[19] Ethylene glycol poisoning can lead to the formation of oxalate crystals in the urine, a key diagnostic sign.[19]
The primary mechanism of toxicity for many compounds is their metabolism into reactive intermediates. The rate of metabolism is often dependent on the cleavage of carbon-hydrogen bonds. The substitution of hydrogen with deuterium creates a stronger chemical bond, which can slow down the rate of metabolism (the kinetic isotope effect).[6]
This can have several consequences:
Reduced Toxicity: If the parent compound is less toxic than its metabolite, slowing down metabolism can decrease the overall toxicity. This is a strategy used in drug development to improve the safety profile of some drugs.[7]
Increased Parent Compound Exposure: A slower metabolic rate can lead to higher circulating levels of the parent compound for a longer duration, which could potentially lead to different toxic effects.
Diagram: Potential Metabolic Pathway and the Isotope Effect
Caption: The kinetic isotope effect can slow the metabolism of deuterated compounds.
Section 12: Ecological Information
Ethylene glycol diacetate is considered to be biodegradable.[17]
Section 13: Disposal Considerations
Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10]
Section 14: Transport Information
Transport regulations may vary. Consult the specific SDS and relevant transport regulations for detailed information.
Section 15: Regulatory Information
This product is subject to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, 29 CFR 1910.1200.[16] Laboratories using this chemical must have a written Chemical Hygiene Plan (CHP) in place.[20]
Section 16: Other Information
The information provided in this guide is based on the current state of knowledge and is intended to provide guidance for safe handling. It does not constitute a warranty for any specific product properties.
References
Capot Chemical. (2010, December 16).
Benchchem.
Yale Environmental Health & Safety. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125.
Combi-Blocks, Inc. (2023, January 2).
Spill Containment Blog. (2014, April 16).
Haz-Map. (2026).
ECHEMI.
National Center for Biotechnology Information.
Fisher Scientific.
Laires, A., & Anes, B. (2020). Stable isotopes: their use and safety in human nutrition studies. PMC.
Lab Manager. (2020, April 1).
ChemicalBook. (2026, January 17).
Yale Environmental Health & Safety. Safety Precautions When Using Certain Isotopes.
ASPR.
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds.
CAMEO Chemicals.
MasterControl. 29 CFR 1910.
Sigma-Aldrich.
Thermo Fisher Scientific. (2015, April 15).
Cole-Parmer. (2005, October 3).
Yasuda, T., et al. (2025, January 29). Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water.
Ny-Ålesund Research Station. Use of chemicals, gases and stable isotopes.
Schöne, A., et al. (2023, February 25). Distinct Effects of Chemical Toxicity and Radioactivity on Metabolic Heat of Cultured Cells Revealed by “Isotope-Editing”. PMC.
The Good Scents Company.
Spectrum Chemical.
Chemsrc. (2025, August 25).
Santa Cruz Biotechnology.
Pharmaffiliates.
Santa Cruz Biotechnology.
PubChem. 2-((Acetyloxy)methoxy)
Carl ROTH.
PubChem. 2-(2-Ethoxyethoxy)
Jinan Future chemical Co.,Ltd. 2-(2-Ethoxyethoxy)
Mondal, T., & Samanta, P. K. (2023, April 12). Non-Covalent Isotope Effects. The Journal of Physical Chemistry Letters.
PubChem.
Google Patents. (2011). CN102093217A - Chemical synthesis method of acyclovir key side chain.
MilliporeSigma. (2025, November 6).
American Coatings Association. (2021, February 2).
ACS Publications. The Isotope Effect and its Relation to the Validity of Isotopic Tracer Experiments 1.
Strategic Applications of 2-Oxa-1,4-butanediol diacetate-d4 in Antiviral Research
The following technical guide details the applications of 2-Oxa-1,4-butanediol diacetate-d4 , positioning it as a critical precursor for high-precision antiviral bioanalysis. Executive Summary In the high-stakes domain o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications of 2-Oxa-1,4-butanediol diacetate-d4 , positioning it as a critical precursor for high-precision antiviral bioanalysis.
Executive Summary
In the high-stakes domain of antiviral drug development, precision in pharmacokinetics (PK) and therapeutic drug monitoring (TDM) is non-negotiable. 2-Oxa-1,4-butanediol diacetate-d4 (CAS: 1189431-46-6) serves as the definitive chemical "gateway" to this precision.
While chemically classified as a stable isotope-labeled intermediate, its primary utility lies in its role as the precursor for Acyclovir-d4 and Ganciclovir-d4 —the gold-standard Internal Standards (IS) required for LC-MS/MS bioanalysis. This guide moves beyond basic chemical descriptions to provide a rigorous, field-validated protocol for synthesizing these standards and implementing them in clinical quantification workflows.
Module 1: Chemical Architecture & Mechanistic Logic
Structural Role: It acts as a "masked" acyclic side chain. The acetoxy groups protect the hydroxyls during the critical alkylation of the guanine base, while the deuterium labels (
) are strategically placed on the ethylene backbone to ensure metabolic stability and mass spectral differentiation.
Why This Specific Precursor?
In the synthesis of acyclic nucleoside analogues (Acyclovir, Ganciclovir), direct alkylation with unprotected side chains leads to poor yields and N-7/N-9 isomer mixtures. 2-Oxa-1,4-butanediol diacetate-d4 solves two problems:
Regioselectivity: The diacetate functionality, when used with acid catalysts (e.g., p-TsOH), promotes thermodynamic control, favoring the biologically active N-9 isomer over the N-7 byproduct.
Isotopic Fidelity: The deuterium atoms are located on the ethylene glycol moiety (
). This position is chemically inert during the alkylation and hydrolysis steps, ensuring 100% isotopic retention in the final API standard.
Module 2: Synthesis Protocol (Precursor to Standard)
Objective: Synthesis of Acyclovir-d4 (SIL-IS) from 2-Oxa-1,4-butanediol diacetate-d4.
Scale: Laboratory (Gram-scale) for Analytical Standard Production.
Reaction Scheme Visualization
Figure 1: Synthetic route for converting the diacetate-d4 precursor into the active analytical standard.
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the potential genotoxicity of alkylating agents.
Fusion/Condensation:
Charge a reaction vessel with Diacetylguanine (1.0 eq) and 2-Oxa-1,4-butanediol diacetate-d4 (1.5 eq).
Critical Step: Heat to 100–110°C for 40 hours. The high temperature drives the equilibrium toward the thermodynamically stable N-9 isomer.
Isolation of Intermediate:
Distill off solvent under reduced pressure.
Recrystallize the dark residue from Methanol/Toluene (1:4) . This step removes the unreacted reagents and the unwanted N-7 isomer.[3]
Deprotection (Hydrolysis):
Dissolve the crystallized intermediate in 40% aqueous methylamine .
Stir at room temperature for 1 hour (aminolysis of acetyl groups).
Evaporate to dryness and recrystallize from water/ethanol.
Validation:
Confirm structure via 1H-NMR (absence of acetate peaks ~2.0 ppm) and MS (M+H = 230.2 Da).
Module 3: Analytical Implementation (LC-MS/MS)
The primary application of the synthesized Acyclovir-d4 is as an Internal Standard (IS) for Therapeutic Drug Monitoring (TDM).
The Logic of Mass Shifts
Using the d4-labeled standard allows for the use of Multiple Reaction Monitoring (MRM) modes that eliminate matrix effects.
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Mass Shift
Origin of Fragment
Acyclovir (Target)
226.2 (M+H)+
152.1
-
Guanine Base (Side chain lost)
Acyclovir-d4 (IS)
230.2 (M+H)+
152.1
+4 Da
Guanine Base (Side chain lost)
Note: The +4 Da shift is sufficient to avoid isotopic overlap (crosstalk) from the natural M+4 isotope of the drug, ensuring accurate quantification at low concentrations.
The ester bonds are susceptible to hydrolysis; avoid exposure to atmospheric moisture.
Deuterium Exchange: The C-D bonds are non-exchangeable under standard storage conditions, ensuring isotopic integrity is maintained for >2 years if sealed correctly.
References
Preparation of Acyclovir-d4 Intermediate. Santa Cruz Biotechnology. Product CAS 59278-00-1 / 1189431-46-6 Technical Data.
[8]
LC-MS/MS Method for Acyclovir Quantification. National Institutes of Health (PMC). "A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir."[4]
Synthesis of Acyclovir via Diacetate Intermediate. Google Patents. "Method of synthesis of aciclovir (RU2111967C1)."
Therapeutic Drug Monitoring of Antivirals. MDPI. "A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma."
Ganciclovir/Acyclovir Bioanalysis. Journal of Applied Bioanalysis. "Determination Of Ganciclovir And Acyclovir In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry."
Application Notes and Protocols for the Preparation of Deuterated Valacyclovir Intermediates
For: Researchers, scientists, and drug development professionals. Introduction: The Role of Deuterium in Enhancing Valacyclovir Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, exhibits significa...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Deuterium in Enhancing Valacyclovir
Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, exhibits significantly improved oral bioavailability compared to its parent drug. This enhancement is attributed to its recognition by peptide transporters in the human intestine. The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a modern medicinal chemistry approach to improve their pharmacokinetic and metabolic profiles.[1][2] Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the deuterium kinetic isotope effect.[1] This can result in a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile.
These application notes provide a comprehensive guide to the synthesis of key deuterated intermediates of Valacyclovir, focusing on the preparation of deuterated L-valine and its subsequent coupling with acyclovir. The protocols are designed to be practical and informative, offering insights into the rationale behind experimental choices and providing methods for characterization and purification.
Strategic Deuteration of Valacyclovir
The Valacyclovir molecule offers several positions for deuterium incorporation. However, the most common and synthetically accessible strategy involves the deuteration of the L-valine moiety. Specifically, perdeuterated L-valine (L-valine-d8) is a commercially available and synthetically targeted intermediate.[2] The deuterium atoms on the isopropyl and backbone methine and methylene groups of valine can influence its metabolic fate without altering its fundamental chemical properties required for recognition by transporters.
Part 1: Synthesis of Deuterated L-Valine (L-valine-d8)
While L-valine-d8 is commercially available, an in-house synthesis can be a cost-effective alternative for large-scale needs. A common approach involves the reductive amination of a deuterated precursor.
Protocol 1: Synthesis of L-Valine-d8 via Reductive Amination of α-Keto-isovalerate-d7
This protocol outlines a potential synthetic route starting from isobutyraldehyde, which can be deuterated prior to its conversion to the corresponding α-keto acid.
Workflow for L-Valine-d8 Synthesis
Caption: Synthetic pathway for L-Valine-d8.
Step 1: Deuteration of Isobutyraldehyde
Deuterated isobutyraldehyde can be prepared via acid- or base-catalyzed hydrogen-deuterium exchange of isobutyraldehyde with deuterium oxide (D₂O).[3][4]
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (1.0 eq) and D₂O (10 eq).
Add a catalytic amount of anhydrous potassium carbonate (0.1 eq).
Heat the mixture to reflux and stir vigorously for 24-48 hours.
Monitor the deuterium incorporation by ¹H NMR by taking aliquots, extracting with diethyl ether, and analyzing the organic phase.
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
Extract the deuterated isobutyraldehyde with diethyl ether (3 x 20 mL).
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain isobutyraldehyde-d7.
Step 2: Synthesis of α-Keto-isovalerate-d7
The deuterated aldehyde is then oxidized to the corresponding α-keto acid.
In a reaction vessel, dissolve α-keto-isovalerate-d7 (1.0 eq), NADH (1.2 eq), and a sufficient amount of ammonia in the buffer solution.
Add L-valine dehydrogenase to the solution.
Stir the mixture at room temperature (or the optimal temperature for the enzyme) for 24-48 hours.
Monitor the reaction progress by HPLC or NMR.
Once the reaction is complete, purify the L-valine-d8 by ion-exchange chromatography.
Part 2: Synthesis of Deuterated Valacyclovir Intermediate (N-protected-L-Valine-d8-Acyclovir)
The synthesis of Valacyclovir involves the coupling of an N-protected L-valine derivative with acyclovir.[7][8] The use of a protecting group on the amino function of L-valine-d8 is crucial to prevent self-condensation and other side reactions.[9] Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).[9][10]
Dissolve L-valine-d8 (1.0 eq) in a 1 M sodium hydroxide solution.
Cool the solution in an ice bath.
Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium hydroxide solution, maintaining the pH between 9-10 and the temperature below 5 °C.
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
Extract the N-Cbz-L-valine-d8 with ethyl acetate (3 x 50 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 3: Coupling of N-Cbz-L-Valine-d8 with Acyclovir
The coupling of N-Cbz-L-valine-d8 with acyclovir is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7][11]
Workflow for N-Cbz-Valacyclovir-d8 Synthesis
Caption: Coupling of N-Cbz-L-Valine-d8 with Acyclovir.
Dissolve N-Cbz-L-valine-d8 (1.5 eq) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add DCC (1.5 eq) to the solution and stir for 15-20 minutes at 0 °C.
Add acyclovir (1.0 eq) and DMAP (0.1 eq) to the reaction mixture.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
Remove the DMF under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N-Cbz-Valacyclovir-d8.
Troubleshooting and Optimization:
Low Yield: Incomplete coupling can be a cause. Ensure all reagents are anhydrous, and consider increasing the reaction time or using a different coupling agent like HATU.[11]
Racemization: The formation of the D-isomer can occur, especially at elevated temperatures. Maintaining a low reaction temperature during the coupling step is critical to minimize this side product.[11]
Purification: The removal of DCU can be challenging. It is sparingly soluble in many organic solvents. Precipitation by adding a non-polar solvent or thorough filtration is necessary.
Part 3: Deprotection to Yield Deuterated Valacyclovir
The final step is the removal of the protecting group to yield deuterated Valacyclovir.
Protocol 4: Deprotection of N-Cbz-Valacyclovir-d8
The Cbz group is typically removed by catalytic hydrogenation.[8][11]
Add one equivalent of concentrated hydrochloric acid.
Subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent under reduced pressure to obtain Valacyclovir-d8 hydrochloride.
Part 4: Characterization of Deuterated Intermediates
The successful synthesis of deuterated Valacyclovir intermediates requires rigorous analytical characterization to confirm the chemical structure, purity, and extent of deuterium incorporation. A combination of NMR spectroscopy and mass spectrometry is essential for this purpose.
Analytical Techniques and Expected Data
Technique
Purpose
Expected Observations for Deuterated Intermediates
¹H NMR
To confirm the chemical structure and assess the degree of deuteration.
Disappearance or significant reduction of proton signals at the deuterated positions.
²H NMR
To directly observe the deuterium signals and confirm their positions.
Presence of signals corresponding to the incorporated deuterium atoms.
LC-MS/MS
To determine the molecular weight and isotopic distribution.
An increase in the molecular ion mass corresponding to the number of incorporated deuterium atoms.[12]
Table 1: Key analytical techniques for the characterization of deuterated Valacyclovir intermediates.
Conclusion
The preparation of deuterated Valacyclovir intermediates, particularly deuterated L-valine, is a critical step in the synthesis of isotopically labeled Valacyclovir for research and potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these important compounds. Careful attention to reaction conditions, purification techniques, and analytical validation is paramount to ensure the production of high-quality, isotopically enriched materials.
References
PMC. (2024). Hydrogen‐deuterium exchange reveals catalytically linked protein flexibility in myoglobin‐mediated intramolecular C(sp3)‐H activation. Available at: [Link]
Shaanxi Bloom Tech Co., Ltd. (2023). What is the synthesis of L-Valine?. Available at: [Link]
Organic Syntheses. L-VALINOL. Available at: [Link]
Academia.edu. Synthesis and purification of valacyclovir. Available at: [Link]
The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. Available at: [Link]
Oak Ridge National Laboratory. Synthesis of Deuterated Materials. Available at: [Link]
PrepChem.com. (2020). Synthesis of Boc-valine. Available at: [Link]
PubMed. (1986). Purification and catalytic properties of L-valine dehydrogenase from Streptomyces cinnamonensis. Available at: [Link]
Google Patents. WO2021045879A1 - Synthesis of deuterated aldehydes.
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
Google Patents. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
PubMed. (1990). A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase. Available at: [Link]
Amanote Research. (PDF) Purification and Catalytic Properties of L-Valine. Available at: [Link]
Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
PMC. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. Available at: [Link]
MDPI. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Available at: [Link]
PMC. (2012). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Available at: [Link]
ResearchGate. (2025). (PDF) Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Available at: [Link]
International Journal of Pharmaceutical Research & Allied Sciences. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Available at: [Link]
Application Note: Trace Quantitation of 2-Oxa-1,4-butanediol diacetate in Antiviral Drug Substances via LC-MS/MS
This Application Note is structured as a high-level technical guide for pharmaceutical analytical scientists developing quantitative methods for 2-Oxa-1,4-butanediol diacetate (also known as 1,4-Diacetoxy-2-oxabutane or...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for pharmaceutical analytical scientists developing quantitative methods for 2-Oxa-1,4-butanediol diacetate (also known as 1,4-Diacetoxy-2-oxabutane or Valacyclovir Impurity 2) using its deuterated analog (d4 ) as an Internal Standard (IS).
Executive Summary & Scientific Context
2-Oxa-1,4-butanediol diacetate is a critical intermediate in the synthesis of guanosine-analogue antivirals, specifically Acyclovir , Valacyclovir , and Ganciclovir . In the manufacturing process, it serves as the precursor for the acyclic side chain. Due to its reactivity (di-ester functionality), residual traces may persist in the final Active Pharmaceutical Ingredient (API).
Regulatory guidelines (ICH Q3A/B and M7) demand rigorous control of process-related impurities. This method details a sensitive, robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying this impurity at sub-ppm levels.
Key Technical Challenges Addressed:
Ester Instability: The analyte contains two acetate ester groups susceptible to hydrolysis in high-pH mobile phases.
Polarity Balance: The molecule is moderately polar, requiring careful column selection to separate it from the highly polar API (e.g., Acyclovir) while maintaining retention.
Isotope Dilution: Utilization of the d4-analog to correct for matrix effects and ionization suppression, ensuring high accuracy.
Chemical Characterization
Feature
Analyte
Internal Standard (IS)
Compound Name
2-Oxa-1,4-butanediol diacetate
2-Oxa-1,4-butanediol diacetate-d4
Structure
Deuterated on ethylene backbone
Formula
Molecular Weight
176.17 g/mol
~180.19 g/mol
LogP (Predicted)
~0.5 (Moderately Polar)
~0.5
pKa
N/A (Non-ionizable in pH 2-8 range)
N/A
Method Development Strategy (Logic & Causality)
Mass Spectrometry Source Optimization
The analyte lacks basic nitrogen atoms (amines) typically required for strong protonation in ESI(+). However, the oxygen-rich ether and ester motifs readily form adducts.
( 177) is possible, ester-rich molecules often show higher sensitivity as Ammonium adducts ( 194) or Sodium adducts ( 199).
Decision: We utilize Ammonium Formate in the mobile phase to drive the formation of
or stable species and suppress erratic Sodium adducts which do not fragment well.
Fragmentation (MRM):
Primary Transition: Loss of acetic acid (neutral loss of 60 Da).
Secondary Transition: Formation of the acetyl cation (
43).
Chromatographic Separation
The separation must resolve the lipophilic impurity (the diacetate) from the hydrophilic API (Acyclovir).
Stationary Phase: A standard C18 column may offer weak retention for the polar ether backbone. A Phenyl-Hexyl or Polar-Embedded C18 column is superior here. The pi-pi interactions (Phenyl) or polar embedding provide alternative selectivity for the ether oxygen.
Mobile Phase:
A: 5mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5). Reason: Acidic pH stabilizes the ester bonds.
B: Acetonitrile (ACN). Reason: Methanol can cause transesterification artifacts on column.
Stock Solution (1 mg/mL): Dissolve analyte in 100% Acetonitrile . Crucial: Do not use water or alcohols for stock storage to prevent hydrolysis. Store at -20°C.
Intermediate Standard (IS) Spiking Solution: Dilute d4-IS to 100 ng/mL in 10% ACN/Water.
Sample Preparation (API Extraction):
Weigh 10 mg of Drug Substance (e.g., Valacyclovir HCl).[2]
Dissolve in 1.0 mL of 10% Acetonitrile in Water .
Spike with 10 µL of IS Spiking Solution.
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min) to remove insoluble particulates if any.
Transfer supernatant to an amber glass vial (prevent photodegradation).
LC-MS/MS Conditions
Chromatography (UHPLC):
Column: Phenomenex Kinetex F5 or Waters XBridge Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).
Note: If sensitivity is low, monitor the Ammonium adduct transition: 194.2 -> 134.2.
Method Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways during method optimization, ensuring the "Self-Validating" nature of the protocol.
Caption: Decision tree for optimizing LC-MS/MS parameters for labile ester-based impurities.
Validation & Troubleshooting Guide
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, the following acceptance criteria must be met during the system suitability test (SST):
IS Response Stability: The peak area of the d4-IS in all samples should be within ±15% of the mean IS area in standards. Deviation indicates matrix suppression or injection failure.
Retention Time Match: The analyte must elute within ±0.05 min of the d4-IS.
Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be >10.
Common Pitfalls & Solutions
Issue
Root Cause
Corrective Action
Peak Tailing
Interaction of ether oxygen with silanols.
Use end-capped columns; increase buffer strength (10mM).
Signal Drop
Hydrolysis of diacetate to mono-acetate ( 135).
Verify pH < 4.0. Prepare fresh samples in ACN-rich diluent.
Carryover
Stickiness of esters to rotor seals.
Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Na+ Adducts
Glassware contamination.
Use plasticware or silanized glass; ensure high purity Ammonium Formate.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link
Holčapek, M., et al. "Recent advances in the analysis of complex lipidomes by liquid chromatography-mass spectrometry." Journal of Chromatography A, 2012. (Context on ester analysis in LC-MS). Link
PubChem. "2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 Compound Summary." National Library of Medicine. Link
Application Note: Optimal Storage and Handling of Stable Isotope-Labeled Acyclovir Intermediates
Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage and handling of stable isotope-labeled (SIL) acyclovir intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage and handling of stable isotope-labeled (SIL) acyclovir intermediates. Given the critical role of these compounds as internal standards and tracers in pharmacokinetic and metabolic studies, maintaining their chemical and isotopic integrity is paramount. This document synthesizes data from pharmaceutical stability guidelines and scientific literature to offer evidence-based protocols. It covers the fundamental principles of chemical stability, specific storage recommendations for both solid and solution forms, detailed handling procedures, and a robust protocol for establishing a stability monitoring program. The causality behind each recommendation is explained to empower users to make informed decisions for preserving the long-term value of these essential research materials.
Part 1: Foundational Principles of Stability for Acyclovir and its Analogs
The stability of a pharmaceutical compound is its capacity to retain its chemical, physical, and isotopic integrity within specified limits throughout its shelf life. For stable isotope-labeled compounds, the storage principles are primarily dictated by the chemical nature of the parent molecule, as stable isotopes are not radioactive and do not undergo radioactive decay.[1] The primary goal is to prevent chemical degradation and isotopic dilution.
The key environmental and chemical factors influencing the stability of acyclovir intermediates are well-documented and must be meticulously controlled.[2][3][4]
Temperature : As described by the Arrhenius equation, higher temperatures accelerate the rate of chemical reactions, including degradation.[5] While solid acyclovir is known to be stable against dry heat, long-term storage at elevated temperatures is ill-advised.[6][7]
Humidity and Moisture : Moisture is a significant threat, capable of initiating hydrolysis, especially in ester-containing intermediates or in the presence of acidic or basic catalysts.[3] Acyclovir itself is susceptible to degradation in aqueous environments.
pH : Acyclovir demonstrates pronounced instability in acidic conditions, undergoing hydrolysis to form guanine as a major degradant.[6][7] It exhibits milder degradation in neutral or alkaline conditions.[6][7] Therefore, exposure to acidic environments, including acidic trace impurities, must be avoided.
Light : While solid acyclovir is reasonably stable against light, its solutions are susceptible to photolytic degradation.[6][7] As a standard practice for all active pharmaceutical ingredients (APIs), protection from UV and visible light is a mandatory precaution.[3]
Oxygen : The molecular structure of acyclovir contains sites susceptible to oxidation.[6][7] Long-term exposure to atmospheric oxygen can lead to the formation of oxidative impurities, compromising sample purity.
Isotopic Exchange (for Deuterated Compounds) : A unique consideration for deuterium-labeled compounds is the risk of hydrogen-deuterium (H/D) exchange with labile protons from atmospheric moisture.[8] This process can decrease the isotopic purity of the material, impacting its utility as an internal standard. Handling under an inert, dry atmosphere is crucial to mitigate this risk.[8]
Part 2: Recommended Storage Conditions
Based on the principles outlined above, the following storage conditions are recommended. These recommendations are designed to be a self-validating system; adherence to these conditions minimizes degradation pathways, thus preserving the compound's integrity.
Table 1: Summary of Recommended Storage Conditions for SIL Acyclovir Intermediates
Parameter
Solid Form (Crystalline/Amorphous Powder)
Solution Form (in Anhydrous Organic Solvent)
Primary Temperature
Refrigerated (2°C to 8°C)
Frozen (≤ -20°C or Ultra-Low ≤ -80°C)
Rationale
Reduces chemical degradation kinetics for maximal long-term stability, in line with best practices for reference standards.[9]
Significantly slows all degradation pathways (hydrolysis, photolysis, etc.) in the less stable solution state.[1]
Humidity Control
Mandatory. Store in an airtight container with a desiccant (e.g., silica gel) or within a desiccator (<40% RH).[9]
Mandatory. Use anhydrous grade solvents and seal vials tightly with PTFE-lined caps to prevent moisture ingress.
Rationale
Prevents moisture absorption, which can lead to hydrolysis and, for deuterated compounds, H/D exchange.[3][8]
Prevents introduction of water, which can cause hydrolysis and potential precipitation upon freezing.
Light Protection
Mandatory. Store in amber glass vials or in a dark environment (e.g., within a box).[10]
Critical. Store exclusively in amber vials or light-blocking containers.
Rationale
Prevents potential photolytic degradation, a common pathway for guanosine analogs.[6][7]
Acyclovir is known to be photolytically unstable in solution.[6][7]
Atmosphere
Recommended for Long-Term Storage (>1 year). Backfill container with an inert gas (Argon or Nitrogen).
Highly Recommended. Purge headspace with inert gas before sealing.
Rationale
Minimizes oxidation and prevents isotopic exchange with atmospheric moisture/CO₂.[1][8]
Protects against oxidation and degradation from dissolved atmospheric gases.
Decision Workflow for Selecting Storage Conditions
The following diagram provides a logical workflow for determining the appropriate storage strategy for your stable isotope-labeled acyclovir intermediate.
Caption: Decision workflow for storage condition selection.
Part 3: Protocols for Handling and Stability Assessment
Adherence to strict handling protocols is essential to prevent contamination and degradation.
Protocol 3.1: General Handling of SIL Acyclovir Intermediates
This protocol ensures the integrity of the compound from receipt to use.
Materials:
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.
Spatulas, weighing paper/boats.
Analytical balance.
Amber glass vials with PTFE-lined screw caps.
Desiccator with active desiccant.
Anhydrous grade solvents (e.g., DMSO, DMF), if applicable.
Inert gas source (Argon or Nitrogen) with delivery system.
Procedure:
Receiving and Logging: Upon receipt, immediately inspect the container for damage. Log essential information: compound name, lot number, date received, and initial appearance.
Initial Storage: Transfer the compound to the appropriate storage location as determined in Part 2 (e.g., a designated, clearly labeled spot in a 2-8°C refrigerator).
Equilibration Before Use: Before opening, always allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold compound.[9]
Weighing (Solid Compounds):
For maximum stability, perform weighing operations in an environment with controlled humidity. For particularly sensitive or deuterated compounds, use a glove box purged with inert gas.
Use clean tools. Quickly weigh the desired amount and promptly and securely reseal the main container.
If the container was purged with inert gas, briefly backfill with inert gas again before resealing for long-term storage.
Solution Preparation:
Use only high-purity, anhydrous grade solvents to minimize water content.
Add the solvent to the vial containing the weighed solid.
Mix thoroughly (vortex, sonicate) to ensure complete dissolution.
Before sealing the vial, purge the headspace with a gentle stream of inert gas for 15-30 seconds.
Seal tightly and label clearly with compound name, concentration, solvent, and preparation date. Store immediately under the conditions specified in Table 1.
Protocol 3.2: Establishing a Stability Monitoring Program
This protocol, based on international pharmaceutical guidelines, provides a framework for formally assessing the stability of a compound under your specific laboratory conditions and establishing a confident re-test date.[11][12][13]
Objective: To generate empirical data on the stability of a specific lot of an SIL acyclovir intermediate under long-term and accelerated storage conditions.
Procedure:
Initial Analysis (Time 0): As soon as a new batch is received, perform a complete analysis. This includes:
Appearance: Record the physical state and color.
Purity Assay: Use a validated, stability-indicating HPLC-UV or LC-MS method to determine the purity (as a percentage). The method must be able to resolve the parent compound from known degradants like guanine.[6][7]
Degradant Profile: Identify and quantify any existing impurities.
Sample Allocation: Prepare a sufficient number of aliquots in appropriate vials for all planned time points. This avoids repeatedly opening a single stock container.
Storage Conditions:
Long-Term Study: Place samples in the recommended storage condition (e.g., 2-8°C, protected from light, in a desiccator).
Accelerated Study: Place samples in a temperature and humidity-controlled chamber at stressed conditions (e.g., 25°C/60% RH or 40°C/75% RH).[12] This study helps predict long-term stability and assesses the impact of short-term excursions from ideal conditions.[12]
Testing Schedule: Analyze the samples at predefined intervals.
Table 2: Example Stability Study Testing Schedule
Study
Time Point 0
3 Months
6 Months
9 Months
12 Months
18 Months
24 Months
Long-Term
✓
✓
✓
✓
✓
✓
✓
Accelerated
✓
✓
✓
Evaluation: At each time point, perform the same analyses as in the "Time 0" step. Compare the results to the initial data.
Acceptance Criteria: A "significant change" is typically defined as:[11]
A decrease in purity/potency of more than 5%.
The appearance of any single degradation product exceeding 0.5% or the total degradation products exceeding 1.0%.
A noticeable change in physical appearance (e.g., color change, clumping).
Re-Test Date Assignment: If no significant change is observed throughout the study period, a re-test date can be confidently established. Data from the accelerated study can be used to support the proposed re-test period.
Workflow for Stability Assessment
Caption: Experimental workflow for a stability assessment program.
Known Degradation Pathway
Understanding potential degradation pathways is key to developing stability-indicating analytical methods. For acyclovir, the primary hydrolytic and photolytic pathway involves the cleavage of the side chain.
Caption: Primary degradation pathway for acyclovir.
Conclusion
The integrity of stable isotope-labeled acyclovir intermediates is foundational to the accuracy and reproducibility of the research in which they are used. By understanding and controlling the key factors of temperature, moisture, light, and atmosphere, their chemical and isotopic purity can be maintained over extended periods. The core principles are to store solids cold (2-8°C) and dry (desiccated), and solutions frozen (≤ -20°C), with consistent protection from light. Implementing the detailed handling protocols and a systematic stability monitoring program will provide empirical evidence of stability, ensuring the continued value and reliability of these critical reagents in drug development and scientific research.
References
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
Jain, D., et al. (2007). Stress Studies on Acyclovir. ResearchGate. [Link]
Wei, X., et al. (2022). Degradation of Acyclovir by Zero-valent Iron Activated Persulfate Oxidation: Kinetics and Pathways Research. ProQuest. [Link]
Food and Drugs Authority, Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
Jain, D., et al. (2007). Stress studies on acyclovir. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 993-998. [Link]
Wei, X., et al. (2023). Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling. Environmental Science and Pollution Research, 30(22), 62657-62669. [Link]
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]
Ioele, G., et al. (2023). Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. Molecules, 28(16), 5984. [Link]
PharmaJia. (2023, July 4). SOP for Handling of Reference Standards. [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
Q1 Scientific. (2020, January 15). Storage of Reference and Retain Pharmaceutical Samples. [Link]
Pharmaguideline. SOP for Handling of Reference and Working Standards. [Link]
Pencheva, I., et al. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. International Journal of Molecular Sciences, 12(3), 1735-1744. [Link]
Shah, S. J., et al. (2009). Synthesis, Stability and Antiviral Activity of Aminoacid Ester Prodrugs of Acyclovir and Their Utility in Treatment of Herpes Keratitis. Investigative Ophthalmology & Visual Science, 50(13), 5131. [Link]
Green, M. R., & Sambrook, J. (2001). Safe use of radioisotopes. Current Protocols in Molecular Biology, Appendix 1, Appendix 1I. [Link]
Slideshare. Factors affecting stability of drugs. [Link]
Al-Ghabeish, M., et al. (2018). Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermediate. Journal of Pharmaceutical and Biomedical Analysis, 148, 281-290. [Link]
University of Oslo. (2004, June 1). Work with Radioactive isotopes. [Link]
Stable Isotopes in Nature Laboratory. Collection & Prep. [Link]
Darwin Chambers. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]
ResearchGate. (2024, July 2). Collecting/storing plant stable isotope samples?[Link]
Pencheva, I., et al. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. International Journal of Molecular Sciences, 12(3), 1735-1744. [Link]
e-OPAT. Evaluation of the stability of aciclovir in elastomeric infusion devices used for Outpatient Parenteral Antimicrobial Therapy. [Link]
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
The PCCA Blog. (2022, March 16). Factors That Affect the Stability of Compounded Medications. [Link]
FDA. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
CHEO ED Outreach. (2025, November 15). Acyclovir. [Link]
Abbott. (2003, September 17). PRODUCT MONOGRAPH for ACYCLOVIR SODIUM FOR INJECTION. [Link]
Legeron, R., et al. (2021). Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation. American Journal of Health-System Pharmacy, 78(13), 1183-1189. [Link]
Application Note: A Dual-Method Approach for the Accurate Determination of Isotopic Enrichment of 2-Oxa-1,4-butanediol diacetate-d4
Introduction The use of stable isotope-labeled compounds is a cornerstone in modern pharmaceutical and metabolic research.[1][2] Deuterium-labeled molecules, in particular, serve as invaluable tools in quantitative mass...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The use of stable isotope-labeled compounds is a cornerstone in modern pharmaceutical and metabolic research.[1][2] Deuterium-labeled molecules, in particular, serve as invaluable tools in quantitative mass spectrometry, acting as internal standards, and in studies aimed at understanding metabolic pathways, reaction mechanisms, and drug efficacy.[1][2] The precise determination of isotopic enrichment in these compounds is not merely a quality control metric; it is fundamental to the accuracy and reliability of the data generated in subsequent experiments.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of isotopic enrichment for 2-Oxa-1,4-butanediol diacetate-d4 (Ac-EG-d4-OAc), a deuterated building block. We will delve into two orthogonal and complementary analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This dual-method approach ensures not only a quantitative measure of deuterium incorporation but also confirms the structural integrity and position of the labels.
For the purpose of this guide, we will consider 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4, with the following chemical structure:
Foundational Concepts: Isotopic Enrichment vs. Species Abundance
A critical distinction must be made between "isotopic enrichment" and "species abundance" to avoid misinterpretation of data.[5][6]
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[5] For a batch of 2-Oxa-1,4-butanediol diacetate-d4 with 99% isotopic enrichment, each of the four designated positions has a 99% probability of being occupied by a deuterium atom and a 1% chance of being a protium (¹H) atom.
Species Abundance: This is the percentage of the total molecular population that has a specific isotopic composition.[5][6] Due to the statistical nature of deuteration, a 99% isotopic enrichment does not mean that 99% of the molecules are the fully deuterated d4 species.[5][6] There will be a distribution of isotopologues (d3, d2, d1, and d0).
The relationship between these two can be calculated using a binomial expansion, often visualized with Pascal's triangle.[5]
Part 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions with high precision. This allows for the separation and quantification of different isotopologues.
Experimental Workflow for HR-MS Analysis
Caption: Workflow for HR-MS based isotopic enrichment analysis.
Detailed Protocol for HR-MS Analysis
1. Sample Preparation:
Prepare a 1 mg/mL stock solution of the unlabeled 2-Oxa-1,4-butanediol diacetate reference standard in a suitable solvent (e.g., acetonitrile).
Prepare a 1 mg/mL stock solution of the 2-Oxa-1,4-butanediol diacetate-d4 sample in the same solvent.
Further dilute both solutions to a final concentration of 1 µg/mL for analysis.
2. LC-HR-MS Analysis:
Liquid Chromatography (LC): Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation. This ensures that the analyte is separated from potential impurities.
Mass Spectrometry (MS):
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this molecule, likely forming the [M+H]⁺ or [M+Na]⁺ adduct.
Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended for high resolution.[7]
Acquisition Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 150-250 m/z) to detect all isotopologues.
3. Data Analysis and Calculation:
Isotopologue Identification: From the full scan data, identify the m/z values for the protonated molecule [M+H]⁺ of each isotopologue:
d0: C₇H₁₂O₅ + H⁺
d1: C₇H₁₁DO₅ + H⁺
d2: C₇H₁₀D₂O₅ + H⁺
d3: C₇H₉D₃O₅ + H⁺
d4: C₇H₈D₄O₅ + H⁺
Peak Area Integration: Extract the ion chromatograms (EICs) for each of these m/z values and integrate the peak areas.[1][2]
Correction for Natural Isotope Abundance: The measured intensities of the isotopologues are influenced by the natural abundance of ¹³C, ¹⁷O, and ¹⁸O. The contribution of these heavy isotopes from a lower-mass isotopologue to the signal of a higher-mass isotopologue must be subtracted. This deconvolution is crucial for accurate results.[8][9][10]
Calculation of Isotopic Purity (%):
The percentage of each isotopologue is calculated as:
% d_n = (Corrected Area of d_n / Sum of Corrected Areas of all Isotopologues) * 100
Data Presentation: HR-MS Results
Isotopologue
Measured m/z ([M+H]⁺)
Integrated Peak Area
Corrected Peak Area
Species Abundance (%)
d0
177.0707
1,500
1,450
0.09
d1
178.0770
8,000
7,800
0.49
d2
179.0833
35,000
34,200
2.14
d3
180.0895
250,000
246,000
15.38
d4
181.0958
1,320,000
1,310,000
81.90
Total
1,599,450
100.00
Note: The data presented in this table is hypothetical and serves for illustrative purposes.
Part 2: Isotopic Enrichment and Positional Verification by NMR Spectroscopy
NMR spectroscopy provides complementary information to HR-MS. While ¹H NMR can quantify the residual protons at the labeled sites, ²H (Deuterium) NMR directly measures the deuterium signals, confirming their location and providing a quantitative measure of enrichment.[11][12]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR based isotopic enrichment analysis.
Detailed Protocol for NMR Analysis
1. Sample Preparation:
Accurately weigh and dissolve approximately 10-20 mg of 2-Oxa-1,4-butanediol diacetate-d4 in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Acetone-d6).
Add a known amount of a suitable internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene).
2. NMR Data Acquisition:
¹H NMR:
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.[12]
The signals corresponding to the residual protons at the -CD₂-CD₂- positions will be significantly diminished compared to the unlabeled standard.
²H NMR:
Acquire a ²H NMR spectrum. The chemical shifts in the ²H spectrum will be nearly identical to those in the ¹H spectrum.[11][12]
This spectrum will show signals corresponding to the deuterium atoms at the labeled positions.
3. Data Analysis and Calculation:
¹H NMR Analysis:
Integrate the signal from a non-deuterated position (e.g., the acetate methyl protons) and set this as a reference (e.g., 6H).
Integrate the residual proton signals at the deuterated positions.
The isotopic enrichment can be calculated by comparing the integral of the residual protons to the expected integral for a fully protiated molecule.
²H NMR Analysis:
Integrate the deuterium signals corresponding to the labeled positions.
Compare the integral to that of the internal standard or a reference signal to determine the absolute amount of deuterium.
The isotopic enrichment is calculated by comparing the observed deuterium integral to the theoretical integral for 100% deuteration.
Data Presentation: NMR Results
Spectrum
Position
Chemical Shift (ppm, hypothetical)
Integral (Relative)
Interpretation
¹H NMR
-CH₃ (acetate)
2.1
6.00 (Reference)
Unlabeled positions
¹H NMR
-O-CH₂-CH₂-O-
3.7
4.00
Unlabeled positions
¹H NMR
-O-CDH -CDH -O-
4.2
0.04
Residual protons at labeled sites
²H NMR
-O-CD ₂-CD ₂-O-
4.2
3.96
Deuterium at labeled sites
Note: The data presented in this table is hypothetical and serves for illustrative purposes.
From the ¹H NMR, the small integral of 0.04 for the labeled positions (where 4.00 would be expected for the unlabeled compound) indicates a high level of deuteration. The ²H NMR confirms the presence of deuterium at the expected chemical shift.
Conclusion: A Self-Validating System
The determination of isotopic enrichment is a critical aspect of quality control for deuterated compounds.[5] By employing a dual-method approach of HR-MS and NMR spectroscopy, researchers can create a self-validating system. HR-MS provides a detailed distribution of isotopologues, while NMR confirms the positions of the deuterium labels and offers an independent quantitative measure of enrichment.[1][2] This comprehensive characterization ensures the reliability and accuracy of experimental data where these labeled compounds are utilized, ultimately upholding the integrity of the research.
References
DGet! An open source deuteration calculator for mass spectrometry data - PMC. (2024, March 28). Journal of Cheminformatics. [Link]
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023, February 10). Analytical Methods. [Link]
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023, February 10). RSC Publishing. [Link]
DGet! An open source deuteration calculator for mass spectrometry data. (2024, March 16). ResearchGate. [Link]
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014, August 15). PubMed. [Link]
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. (2005, October 22). ACS Publications. [Link]
Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers. [Link]
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022, July 5). PubMed. [Link]
Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. ACS Publications. [Link]
Hydrogen (Proton, Deuterium and Tritium) NMR. University of Sheffield. [Link]
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022, July 11). University of Groningen. [Link]
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
Validation of isotopic analysis of depleted, natural and enriched uranium using high resolution ICP-OES. RSC Publishing. [Link]
Aerith: Visualization and Annotation of Isotopic Enrichment Patterns of Peptides and Metabolites with Stable Isotope Labeling from Proteomics and Metabolomics. (2025, October 28). PMC. [Link]
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2017, December 20). ACS Publications. [Link]
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
Method of deuterium isotope separation and enrichment. (1979, November 21). INIS-IAEA. [Link]
Mass Distribution Calculation for Isotopically Enriched Macromolecules. University of Washington. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #TECH-59278-D4
Subject: Degradation Pathways, Troubleshooting, and Handling of Acyclovir-d4 Intermediate
Executive Summary
(2-Acetoxyethoxy)methyl acetate-d4 (CAS: 59278-00-1, labeled) is the deuterated isotopolog of the critical side-chain intermediate used in the synthesis of Acyclovir , Ganciclovir , and Valacyclovir .[1] It is primarily used as an Internal Standard (IS) for quantifying genotoxic impurities (GTIs) or process-related impurities in antiviral drug substances.
The Critical Technical Challenge:
This molecule contains two distinct ester functionalities with opposing stability profiles:
Terminal Alkyl Ester: Susceptible to base-catalyzed hydrolysis (Saponification).
Acetoxymethyl Ether (Acylal): Highly susceptible to acid-catalyzed hydrolysis and spontaneous collapse, releasing formaldehyde .
This guide provides the mechanistic degradation profiling and troubleshooting workflows required to maintain the integrity of this standard in LC-MS workflows.
Core Concept: The molecule degrades via two independent pathways depending on the solution pH. The "d4" label is typically located on the ethylene bridge (
), rendering it non-exchangeable, but the chemical backbone is fragile.
The Degradation Map
The following diagram illustrates the stepwise breakdown of the parent molecule into its terminal species: Ethylene Glycol-d4, Acetic Acid, and Formaldehyde.
Figure 1: Dual-pathway degradation mechanism. Note that the Acylal pathway releases reactive Formaldehyde.
Quantitative Degradation Data
Typical stability profile in aqueous organic mixtures (Acetonitrile:Water 50:50).
Condition
pH
Half-Life ()
Primary Degradant
Mechanism
Acidic
2.0
< 30 mins
2-Acetoxyethanol-d4
Acylal Hydrolysis (Protonation of acetal oxygen)
Neutral
7.0
> 48 hours
Stable
N/A
Basic
9.0
< 1 hour
(2-Hydroxyethoxy)methyl acetate-d4
Saponification (Nucleophilic acyl substitution)
Module 2: Troubleshooting & FAQs
Issue 1: "I see a ghost peak at [M-30] or [M-60] in my LC-MS spectrum."
Diagnosis: In-source fragmentation or degradation.
The Cause: The acetoxymethyl group is thermally labile. In the ESI source (high temperature), the molecule can lose Formaldehyde (30 Da) or Acetic Acid (60 Da).
Differentiation:
Chromatographic Separation: If the peak co-elutes perfectly with the parent, it is In-Source Fragmentation .
Distinct Retention Time: If the peak elutes earlier (more polar), it is a Degradation Product formed in the vial.
Solution: Lower the Desolvation Temperature (from 500°C to 350°C) and Cone Voltage.
Issue 2: "The internal standard signal is dropping over the course of the run."
Diagnosis: Solvent-induced hydrolysis.
The Cause: Using methanol or water without pH control. Methanol can cause transesterification (swapping the acetate for a methyl group) over long sequences.
The Fix:
Solvent: Switch to Acetonitrile (ACN) instead of Methanol for stock preparation.
Buffer: Ensure the aqueous mobile phase is buffered to pH 6.0–7.0 using Ammonium Acetate (10mM). Avoid Formic Acid (0.1%) if the run time is long, as the acidity triggers Acylal cleavage.
Issue 3: "My calibration curve is non-linear at the low end."
Diagnosis: Formaldehyde interference (Schiff Base formation).
The Cause: If the standard degrades, it releases Formaldehyde. Formaldehyde is highly reactive and can cross-link with amine-containing analytes (like Acyclovir itself) or buffer components, suppressing ionization.
The Fix: Freshly prepare the IS working solution daily. Do not store aqueous dilutions >24 hours.
Module 3: Validated Analytical Protocol
Objective: To confirm the integrity of the d4-standard before running a sample batch.
Step-by-Step Workflow
Stock Preparation: Dissolve 1 mg of (2-Acetoxyethoxy)methyl acetate-d4 in 1 mL of anhydrous Acetonitrile . Store at -20°C.
System Suitability Test (SST):
Inject the stock diluted 1:1000 in ACN:Water (50:50).
Monitor MRM transitions.
MRM Setup (Positive Mode ESI):
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Identity
181.1
121.1
10
Loss of Acetic Acid (Terminal)
181.1
89.1
18
Loss of Acetoxymethyl group
181.1
43.1
25
Acetyl cation (Confirmation)
Note: Mass values assume d4 labeling on the ethylene bridge (
to the parent mass of 176.17).
Decision Tree: Solvent Selection
Use this logic flow to prevent degradation during sample prep.
Figure 2: Solvent selection logic to minimize artifact formation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100999, 2-[(Acetyloxy)methoxy]ethyl acetate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Methyl Acetate and related esters - Hydrolysis rates. Retrieved from [Link]
Xia, B., et al. (2022). Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[2] Retrieved from [Link]
Tsien, R. Y. (1981).A non-disruptive technique for loading calcium buffers and indicators into cells (AM Ester Hydrolysis Mechanism). Nature. (Foundational mechanism for acetoxymethyl ester hydrolysis).
HDX-MS Technical Support: The Back-Exchange Control Center
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Deuterium Back-Exchange ( ) Ticket ID: HDX-OPT-001 Welcome to the Back-Exchange Control Center You are here because your deuterium recovery is...
You are here because your deuterium recovery is suboptimal. In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange (BE) is the thermodynamic inevitability of deuterium labels swapping back to hydrogen during the quench and analysis phases.[1]
While you cannot eliminate it, you can control it. A typical experiment without optimization loses 30–50% of the label. A well-tuned system keeps loss below 15–20%.
This guide is your protocol for that optimization. It is structured not as a textbook, but as a series of active troubleshooting modules.
Module 1: The Quench Chemistry (Thermodynamics)
The Objective: Lock the deuterium in place immediately after the labeling period.
The Science: Amide hydrogen exchange is acid- and base-catalyzed. The rate of exchange is lowest at approximately pH 2.5 and 0°C .[2] Deviating from pH 2.5 by even 1 unit can increase the back-exchange rate by 10-fold [1].
Standard Operating Procedure: The "Perfect" Quench
Do not use generic buffers. Your quench buffer must perform three simultaneous actions:
Acidify: Drop pH to 2.5.
Denature: Unfold the protein to expose sites for pepsin digestion.
Reduce: Break disulfide bonds (if present) to prevent scrambling and aid digestion.
Recommended Quench Buffer Recipe (2x Concentrate)
Use this to dilute your labeling reaction 1:1.
Component
Concentration (in Quench)
Final Conc. (after 1:1 mix)
Function
Guanidine HCl
4.0 M - 6.0 M
2.0 M - 3.0 M
Chaotropic denaturation [2].
TCEP-HCl
200 mM - 500 mM
100 mM - 250 mM
Disulfide reduction (Acid stable). Avoid DTT (poor at low pH).
Buffer
100 mM Phosphate or Citrate
50 mM
Buffering capacity to hold pH 2.5.
pH Adjustment
pH 2.3 - 2.4
pH 2.5
Target pH minimum.
CRITICAL: The quench buffer pH must be lower (pH 2.3) than the target (pH 2.5) to account for the buffering capacity of your labeling buffer (usually pH 7.4).[3] Always test the final pH of a mock mixture before running valuable samples.
Workflow Visualization: The Quench Logic
Figure 1: The critical transition from labeling to quench. The system must hit pH 2.5 and 0°C instantly to "freeze" the deuterium state.
Module 2: The Cold Chain (Hardware & LC)
The Objective: Race against the clock.
The Science: The half-life of a deuterated amide at pH 2.5 / 0°C is roughly 30–80 minutes depending on the residue. While this seems long, LC separation, trapping, and digestion eat into this "safe" window. Every minute at 0°C equals ~1-2% back-exchange [3].[4]
Troubleshooting the LC System
Issue: "My chromatography is beautiful, but my signal is gone."
Diagnosis: Your gradient is too long or your system is too warm.
Optimization Protocol:
Temperature Control: The entire fluidic path (inject valve, trap column, analytical column) must be in a refrigerated enclosure at 0°C ± 1°C .
Gradient Speed: Standard proteomics gradients (60 min) are forbidden.
Flow Rate: High flow (e.g., 100–200 µL/min) on the analytical column if pressure permits.
Trapping: Use a trap column (e.g., C18) to desalt rapidly (1–3 min) at high flow, then switch to the analytical column.
Comparative Data: Gradient Time vs. Back-Exchange
Gradient Length
Separation Quality
Approx. Back-Exchange
Verdict
30 min
High Peak Capacity
> 40%
Unacceptable for HDX.
15 min
Good
~25%
Borderline. Use for complex mixtures.
7 min
Moderate
~15%
Ideal for most proteins.
3 min
Poor
< 10%
Use for simple/small proteins.
Module 3: The "Max D" Control (Data Correction)
The Objective: mathematically correct for the back-exchange you couldn't physically prevent.
The Science: You cannot calculate absolute deuterium uptake without a 100% Deuterated Control (Max D) . This sample represents the maximum signal your instrument could detect if the protein were fully deuterated, accounting for the losses in your specific LC setup [4].
Protocol: Generating the Max D Control
Do not rely on "theoretical max" (calculating based on sequence). You must measure it experimentally.
Step-by-Step:
Denature First: Mix protein with 6M GdnHCl (in
) or heat to 90°C to fully unfold it.
Incubate: Allow to exchange in >95%
for 24 hours at room temperature (or 50°C for recalcitrant regions).
Quench & Analyze: Run this sample exactly like your experimental samples (same quench buffer, same LC gradient).
Calculate:
The observed mass of this sample is your
.
The Correction Formula
Use this equation to normalize your data:
: Centroid mass of your timepoint.
: Centroid mass of undeuterated control.
: Centroid mass of your Max D control.
: Theoretical number of exchangeable amides in the peptide.
Module 4: Digestion Strategy
The Objective: Cut the protein without inducing back-exchange.
The Science: Pepsin is the gold standard because it is active at pH 2.5. However, many proteins are resistant to pepsin at
.
Troubleshooting Diagram: Digestion Optimization
Figure 2: Decision tree for improving digestion efficiency without sacrificing isotopic labels.
FAQ: The Crisis Center
Q1: My "Max D" control is only showing 80% deuteration. What is wrong?A: This is actually normal and represents the "Back-Exchange Factor" of your system. It means your LC/MS setup loses 20% of the label. You use this 80% value as the denominator in the correction formula above to normalize your results. If it drops below 60%, check your LC tubing length and temperature.
Q2: Can I use Urea instead of Guanidine?A: Yes. Urea is often preferred for membrane proteins or if GdnHCl interferes with your MS ionization. However, ensure the Urea is fresh (to avoid carbamylation) and use high concentrations (2–4 M final) [5].
Q3: Why is my peptide peak broadening?A: Running LC at
increases mobile phase viscosity, reducing mass transfer. This causes peak broadening.
Fix: Use a column with superficial porous particles (SPP) or core-shell technology, which maintains efficiency at lower temperatures/higher pressures.
Q4: I have "Carryover" (ghost peaks) in my blank runs.A: Pepsin columns are sticky.
Fix: Implement a "sawtooth" wash gradient (rapid cycling of 5% to 95% B) between runs. Ensure your wash solution contains 5% Acetonitrile / 0.1% Formic Acid to clean the trap.
References
Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics. Link
Walters, B. T., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry.
Zhang, H. M., et al. (2009). Deuterium exchange-mass spectrometry as a probe of protein kinase activation and inhibition. Methods in Molecular Biology. Link
Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[6]
Hamuro, Y., et al. (2003). Rapid analysis of protein structure and dynamics by hydrogen/deuterium exchange mass spectrometry.[3][7][8] Journal of Biomolecular Techniques. Link
Removing unreacted 2-Oxa-1,4-butanediol diacetate-d4 from final product
Topic: Removal of Unreacted 2-Oxa-1,4-butanediol diacetate-d4 Diagnostic & Identification Is this your impurity? Before attempting removal, confirm the identity of the impurity. Because you are working with the deuterate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted 2-Oxa-1,4-butanediol diacetate-d4
Diagnostic & Identification
Is this your impurity?
Before attempting removal, confirm the identity of the impurity. Because you are working with the deuterated analog (2-Oxa-1,4-butanediol diacetate-d4 , also known as Bis(acetoxymethyl) ether-d4 ), standard 1H NMR diagnostics differ from the non-deuterated reagent.
The "Ghost" Signal: Unlike the non-deuterated form, which shows a diagnostic methylene singlet at
5.35 ppm, the d4-variant is silent in this region .
The Indicator: Look for a sharp singlet at
2.05–2.10 ppm (Acetate methyls). If you see this singlet but no corresponding methylene peak at 5.35 ppm, and you have ruled out acetic acid/acetic anhydride, you likely have unreacted linker.
Confirmation: Use 13C NMR .[1] Look for the acetal carbons (septet or broad signal due to C-D coupling) around
79–82 ppm, or verify via LC-MS (Target Mass: ~180.2 Da).
Strategic Removal Workflows
Choose your purification path based on your product's stability and the value of the unreacted reagent.
Decision Matrix
Figure 1: Decision tree for selecting the optimal purification method based on product state and stability.
Best for: Oily products, large scales, or when recovering the expensive deuterated reagent is a priority.
The boiling point of non-deuterated 2-Oxa-1,4-butanediol diacetate is 118–120°C at 2 kPa (approx. 15 mmHg) [1]. The d4-analog will exhibit nearly identical physical properties.
Setup: Place the crude reaction mixture in a round-bottom flask connected to a Kugelrohr apparatus or a short-path distillation head.
Vacuum: Apply high vacuum (< 1 mmHg / 1 Torr is preferred).
Temperature:
Heat the bath to 60–80°C initially to remove residual solvents.
Ramp to 130–140°C (bath temperature). The diacetate impurity should distill over.
Monitoring: The impurity is a colorless liquid.[2] Collect the distillate if recovery is desired.
Method B: Hydrolytic Destruction (The "Self-Validating" Wash)
Best for: Solid products, small scales, or when the product is stable to mild base.
This method utilizes the chemical instability of the acetoxymethyl ether linkage. Upon hydrolysis, the impurity decomposes into water-soluble byproducts (Acetate and Deuterated Formaldehyde), effectively "washing itself" out of the organic layer.
Mechanism:
Protocol:
Dissolution: Dissolve crude material in a water-immiscible solvent (EtOAc or DCM).
Base Wash: Wash the organic layer vigorously with 0.5 M NaOH or Sat. NaHCO₃ (if product is base-sensitive) for 15–30 minutes.
Note: The hydrolysis of the acetal ester can be slow with weak bases; stronger base (NaOH/LiOH) is preferred if compatible.
Water Wash: Wash 2x with distilled water. This removes the generated deuterated formaldehyde and sodium acetate.
Drying: Dry over Na₂SO₄ and concentrate.
Validation: Check 1H NMR. The acetate singlet (~2.1 ppm) should be absent.
Method C: Flash Chromatography
Best for: Acid/Base sensitive compounds.
Stationary Phase: Silica Gel (40–63 µm).
Polarity Profile: The diacetate is a diester with moderate polarity.
Rf Value: Approximately 0.4–0.5 in Hexane:EtOAc (3:1) [2].
Strategy: If your product is a nucleoside or polar heterocycle (common for this reagent), the product will likely be much more polar (Rf < 0.2).
Elution: Flush the column with 20% EtOAc/Hexane to elute the impurity first, then switch to a more polar solvent (e.g., 5-10% MeOH/DCM) to elute your product.
Technical Data Summary
Property
Value / Description
Note
Formula
C₇H₈D₄O₅
Deuterated analog
MW
~180.19 g/mol
Boiling Point
118–120°C @ 15 mmHg
High vacuum required for removal
Solubility
DCM, EtOAc, THF, MeOH
Insoluble in water (before hydrolysis)
Reactivity
Electrophilic, Hydrolyzable
Decomposes to Formaldehyde-d2 + AcOH
Toxicity
High (Formaldehyde precursor)
Handle in fume hood
Frequently Asked Questions (FAQs)
Q1: I see a singlet at 2.1 ppm in NMR, but I thought I removed all the acetic acid. Why is it still there?A: This is the classic signature of the d4-linker. Because the methylene protons are deuterated, they are invisible in 1H NMR. You are only seeing the terminal acetate methyl groups. Perform a COSY or HSQC; if the 2.1 ppm peak does not correlate to any protons, it is likely the unreacted reagent.
Q2: Can I use rotary evaporation to remove it?A: Generally, no. The boiling point is too high (>200°C at atm) for standard rotovap conditions unless you have a very high-vacuum pump (<1 mbar) and a high bath temperature, which risks decomposing your product.
Q3: Is the generated deuterated formaldehyde dangerous?A: Yes. Formaldehyde is a carcinogen and sensitizer. When using Method B (Hydrolysis) , ensure all aqueous waste is treated as hazardous chemical waste containing formaldehyde. Do not acidify the waste stream without proper ventilation, as this may release formaldehyde gas.
Q4: My product is an ester. Can I use Method B?A: Proceed with caution. If your product is a sterically hindered ester, you might be able to selectively hydrolyze the impurity (which is a primary acetal ester and quite labile) using mild conditions (e.g., K₂CO₃ in MeOH at 0°C). However, Method C (Chromatography) is safer for ester-containing products.
References
Vertex AI Search. (2025). Search Results for 2-Oxa-1,4-butanediol diacetate boiling point. (Snippet 1.1: Patent CN102093217A cites BP 118-120°C/2kPa). 3
ChemicalBook. (2025). 2-Oxa-1, 4-Butanediol Diacetate Properties and Usage. 4
Organic Syntheses. (2025). General purification strategies for ether/ester intermediates. (Contextual grounding for chromatography/distillation logic). 6
Technical Support Center: Purification of 2-Oxa-1,4-butanediol diacetate-d4
Executive Summary This guide addresses the purification of 2-Oxa-1,4-butanediol diacetate-d4 (CAS: 59278-00-1 for non-labeled), a critical intermediate in the synthesis of nucleoside analogs like Acyclovir and Ganciclovi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification of 2-Oxa-1,4-butanediol diacetate-d4 (CAS: 59278-00-1 for non-labeled), a critical intermediate in the synthesis of nucleoside analogs like Acyclovir and Ganciclovir.[1][2] The molecule features an acid-sensitive acetal linkage (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) and two ester groups.
The primary challenge in purifying the deuterated analog (-d4) is maintaining isotopic integrity while preventing acid-catalyzed hydrolysis of the central methylene bridge. This guide prioritizes High-Vacuum Fractional Distillation as the primary method, with Neutralized Flash Chromatography as a secondary polishing technique.[1][2]
Molecule Profile & Critical Properties
Before initiating purification, verify your target specifications against these baseline properties.
Property
Value / Characteristic
Notes
Systematic Name
[(2-Acetoxyethoxy)methyl] acetate-d4
Common Ind.[3] Name: 2-Oxa-1,4-butanediol diacetate
Context: Distillation is the industry standard because it avoids silica-induced hydrolysis. However, the high boiling point requires a robust vacuum to prevent thermal degradation.[1][2]
Step-by-Step Protocol
System Setup:
Use a short-path distillation head (Vigreux column optional but recommended for purity >98%).
Vacuum Requirement: High vacuum pump capable of <2.0 mmHg .
Traps: Liquid nitrogen cold trap is mandatory to protect the pump from acetic anhydride/acetic acid byproducts.
Pre-Treatment (Neutralization):
If the crude reaction mixture contains acidic catalysts (e.g., p-TsOH, acidic resins), quench immediately .[1][2]
Action: Add anhydrous Sodium Acetate (NaOAc) or stir with weak basic resin (e.g., Amberlyst A21) for 30 mins, then filter.[1][2]
Reason: Heating an acidic mixture will cause "zipper" degradation of the acetal chain.
Residue: Dark polymerized tars (poly-oxymethylene derivatives). Do not distill to dryness.
Troubleshooting Guide: Distillation
Q: The boiling point is fluctuating wildly. What is happening?A: This indicates active decomposition . If the crude was not fully neutralized, acetic acid is being generated in situ, breaking the vacuum.[1][2]
Fix: Stop heating. Cool down. Dissolve residue in DCM, wash with saturated
, dry over , and restart distillation.
Q: My product yield is lower than expected, and the trap contains a white solid.A: The white solid is likely paraformaldehyde , a decomposition product of the acetal linkage.[1][2]
Cause: Pot temperature exceeded 140°C.
Fix: Improve vacuum to lower the required boiling temperature.
Context: Use this method only if distillation fails to remove close-eluting impurities or for small-scale (<5g) polishing. Standard silica gel is acidic (pH ~5) and will degrade this molecule.
The "Buffered Silica" Protocol
Column Preparation:
Slurry pack silica gel (Grade 60) using Hexane:Triethylamine (99:1) .
Flush with 2 column volumes of pure solvent to remove excess amine.
Mechanism:[4][5] Triethylamine neutralizes surface silanol groups (
Note: The diacetate is polar. Expect elution around 20–25% EtOAc.
Loading:
Load the sample as a liquid (neat) or dissolved in minimal Toluene. Avoid DCM if possible (can cause streaking).
Visualization: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification route based on scale and stability.
Technical FAQs & Troubleshooting
Isotopic Integrity & Stability
Q: Will the deuterium labels exchange during purification?A: Unlikely, but possible under specific conditions.[1][2]
C-D Bonds: The deuterium on the ethylene backbone (
) is chemically stable and will not exchange during standard distillation or chromatography.
Risk Factor: If the molecule hydrolyzes to Ethylene Glycol-d4, the -OD protons will exchange rapidly with atmospheric moisture.[1][2] Keep the system anhydrous to preserve the chemical structure that holds the C-D bonds.
Q: The NMR spectrum shows a singlet at ~5.3 ppm that integrates too high. Is this my product?A: This is a critical diagnostic signal.
Signal: The
(methylene bridge) protons appear as a singlet around 5.2–5.3 ppm .
Issue: If the integration is too high relative to the acetate methyls (~2.0 ppm), you may have Dichloromethane (DCM) contamination (singlet at 5.30 ppm).
Validation: Run a C13 NMR. The acetal carbon appears at ~95 ppm, while DCM is at ~54 ppm.[1][2]
Q: Can I store the purified intermediate in the fridge?A: Yes, but desiccation is mandatory .
Store at 2–8°C under Argon.
Warning: If stored in a standard fridge without a desiccator, condensation will enter the vial.[1][2] The combination of moisture and trace residual acid will turn the liquid into a gel (polymerization) within weeks.
Synthesis & Yield Issues
Q: I am seeing "1,3-Dioxolane" in my GC-MS after distillation. Why?A: This suggests incomplete conversion or retro-reaction.
The reaction of 1,3-dioxolane + acetic anhydride is an equilibrium.[1][2] If you distill too fast, you may co-distill unreacted starting material.[1][2]
Solution: Ensure the reaction proceeded to completion (check by NMR) before quenching. Unreacted dioxolane-d4 is highly volatile (bp ~75°C) and should be removed in the forerun.
References
Synthesis of Acyclovir Intermediates
Patent: Matsumoto, K. et al. "Process for producing acyclovir."[1][2][6] U.S. Patent 5,821,367. (Describes the reaction of diacetyl guanine with 2-oxa-1,4-butanediol diacetate).
Source:
Physical Properties & Safety
Data Sheet: (2-Acetoxyethoxy)methyl acetate (CAS 59278-00-1).[3][7][8] TCI Chemicals.
Chromatography of Acid-Sensitive Acetals:
Technique: "Purification of acid-sensitive acetals on silica gel." Journal of Organic Chemistry (General Protocol adaptation).
Context: Use of Triethylamine to deactivate silica silanols is a standard organic synthesis technique for acetals and orthoesters.
Reaction Mechanism (Dioxolane Ring Opening)
Article: "Cationic ring-opening polymerization of 1,3-dioxolane."[1][2][4] RSC Advances, 2020.[1][2][4] (Explains the acid sensitivity and polymerization risks).
Technical Guide: Validating 2-Oxa-1,4-butanediol diacetate-d4 for Acyclovir Impurity Profiling
Topic: Certificate of Analysis (CoA) Requirements for 2-Oxa-1,4-butanediol diacetate-d4 Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals (specifically in Bioan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Certificate of Analysis (CoA) Requirements for 2-Oxa-1,4-butanediol diacetate-d4
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals (specifically in Bioanalysis and Impurity Profiling).
Executive Summary & Application Context
In the high-stakes environment of pharmaceutical method validation, 2-Oxa-1,4-butanediol diacetate-d4 (CAS: 1189431-46-6) serves a critical function: it is the Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of 2-Oxa-1,4-butanediol diacetate, a key side-chain intermediate and potential process-related impurity in the synthesis of Acyclovir and Valacyclovir.
For analytical scientists, the Certificate of Analysis (CoA) for this reagent is not merely a receipt; it is the foundational document for GLP/GMP compliance. This guide dissects the specific CoA requirements necessary to ensure this deuterated standard effectively corrects for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.
Critical CoA Parameters: Beyond "Purity"
When sourcing 2-Oxa-1,4-butanediol diacetate-d4, a standard "Chemical Purity >98%" statement is insufficient for quantitative mass spectrometry. The CoA must validate the following specific attributes to prevent analytical bias.
Scientific Rationale: The primary risk in using a d4-IS is Isotopic Crosstalk .[3] If the isotopic enrichment is low (e.g., 95%), a significant portion of the standard exists as d0, d1, or d2 isotopologues.
Risk: The d0 fraction of your IS will co-elute with your native analyte, adding an artificial signal to the analyte channel (M+0). This causes false positives or over-estimation of the impurity concentration.
CoA Verification: Look for Mass Spectrometry (MS) data explicitly calculating the ratio of unlabeled (d0) material present.
B. Chemical Purity & Trans-Esterification Risks
Requirement:
97% (GC or HPLC).
Scientific Rationale: This molecule is a diacetate ester. In the presence of moisture or protic solvents (methanol/water) and trace acid/base, it is prone to hydrolysis or trans-esterification.
CoA Verification:
1H-NMR: Must confirm the integrity of the acetate groups (singlet ~2.0 ppm) and the ether backbone.
Residual Solvents: Confirm absence of acetic acid or hydrolysis byproducts.
C. Deuterium Label Positioning
Requirement: Label stability confirmation (Structure: AcO-CD2-CH2-O-CH2-CH2-OAc or AcO-CH2-O-CD2-CD2-OAc).
Scientific Rationale: The deuterium atoms must be located on the carbon backbone (C-D bonds), which are non-exchangeable. Labels on exchangeable sites (O-D) would scramble immediately in aqueous mobile phases, rendering the IS useless.
CoA Verification: 1H-NMR integration should show the "disappearance" of specific methylene protons corresponding to the labeled site.
Comparative Performance: SIL-IS vs. Alternatives
Why invest in the deuterated standard? The following table compares the performance of 2-Oxa-1,4-butanediol diacetate-d4 against common alternatives in an LC-MS/MS impurity assay.
Performance Metric
SIL-IS (d4-Analog)
Structural Analog IS (e.g., 1,4-Butanediol diacetate)
External Standard (No IS)
Matrix Effect Correction
Superior. Co-elutes perfectly; experiences identical ion suppression/enhancement.
Moderate. Elutes at different RT; may miss the specific suppression zone of the analyte.
None. Highly susceptible to matrix variability.
Retention Time (RT) Drift
Identical. Shifts exactly with the analyte during column aging.
Variable. May drift differently than the analyte, requiring window adjustments.
N/A. Relies on absolute RT stability.
Extraction Recovery
Auto-Correcting. Compensates for loss during LLE/SPE steps.
Partial. Different solubility profiles may lead to differential loss.
None. Assumes 100% recovery (rarely true).
Precision (% CV)
< 5% (High Precision)
5 - 15% (Moderate Precision)
> 15% (Low Precision)
Cost
High ($)
Low ($)
Low ($)
Experimental Data Support
In a simulated validation study for Acyclovir side-chain impurities:
Method: LC-MS/MS (ESI+).
Observation: When analyzing plasma samples spiked with Acyclovir intermediates, the External Standard method showed a -35% bias due to ion suppression from phospholipids eluting at the same time.
Correction: The d4-IS method corrected this bias to <3% , as the d4-standard was suppressed by the exact same magnitude as the analyte.
Self-Validating Experimental Protocol
Objective: Qualify a lot of 2-Oxa-1,4-butanediol diacetate-d4 for use.
Step 1: Isotopic Purity Check (The "Blank" Test)
Goal: Ensure the IS does not contribute to the Analyte signal.
Procedure:
Prepare a high-concentration sample of the d4-IS only (e.g., 1000 ng/mL).
Inject into LC-MS/MS monitoring the Analyte transition (M+0).
Acceptance Criteria: The response in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.
Step 2: Signal Contribution Check (The "Reverse" Test)
Goal: Ensure the Analyte (at high conc.) does not contribute to the IS signal (M+4).
Procedure:
Prepare a sample of the Unlabeled Analyte at ULOQ (Upper Limit of Quantification).
Inject monitoring the IS transition (M+4).
Acceptance Criteria: Response in the IS channel must be < 5% of the typical IS working concentration response.
Step 3: Stability Stress Test
Goal: Verify ester stability.
Procedure:
Dissolve d4-IS in Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol).
Incubate at RT for 24 hours.
Acceptance Criteria: No appearance of hydrolysis peaks (mono-acetate or diol) > 2%. Note: This molecule is sensitive; prepare fresh or store in non-protic solvents (e.g., Acetonitrile) if possible.
Visualizing the Validation Workflow
The following diagram illustrates the decision tree for accepting a CoA and validating the Internal Standard.
Caption: Decision matrix for the qualification of deuterated internal standards in regulated bioanalysis.
References
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45040162, 2-Oxa-1,4-butanediol diacetate-d4. Retrieved from [Link]
NMR characterization of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
Comparative Guide: NMR Characterization of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 Executive Summary & Application Context In the high-stakes arena of deuterated Active Pharmaceutical Ingredient (API) synthesis—specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: NMR Characterization of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
Executive Summary & Application Context
In the high-stakes arena of deuterated Active Pharmaceutical Ingredient (API) synthesis—specifically for antivirals like Acyclovir-d4 and Ganciclovir-d4 —the purity of the alkylating linker is the rate-limiting step for downstream yield and isotopic fidelity.[1]
The compound 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CAS: 1189431-46-6), also known as (2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate, serves as the critical "side-chain donor" in these syntheses.[1][2] Unlike its non-deuterated counterpart (d0), the d4-variant offers a unique analytical advantage: spectral silence in the aliphatic region (3.5–4.5 ppm).[1]
This guide objectively compares the d4-linker against the standard d0-linker and alternative reagents (e.g., 1,3-dioxolane derivatives), demonstrating why the d4-variant is the superior choice for quantitative NMR (qNMR) tracking of reaction kinetics in complex mixtures.[1]
Chemical Identity & Structural Logic
Understanding the nomenclature is vital, as this compound appears under various commercial synonyms.
Feature
Specification
Commercial Name
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
Systematic Name
2-ethyl acetate
CAS Number
1189431-46-6
Molecular Formula
C7H8D4O5
Molecular Weight
180.19 g/mol
Core Function
Introduction of the [(2-hydroxyethoxy)methyl] side chain onto the Guanine N-9 position.[1][3][4][5][6]
Structural Diagram (DOT)
The following diagram illustrates the structural relationship and the specific deuteration sites that govern the NMR topology.
Comparative NMR Profiling (d4 vs. d0)
The primary challenge in analyzing the non-deuterated (d0) linker is the "Ethylene Clutter." In the d0 spectrum, the ethylene protons appear as two multiplets between 3.6 and 4.2 ppm.[1] In reaction mixtures containing unreacted Guanine or solvents like DMSO/DMF, this region becomes uninterpretable.
The d4-linker eliminates this interference via the deuterium isotope effect, rendering the backbone invisible in 1H NMR.
Technical Insight: The slight upfield shift of the methylene bridge in the d4 compound (approx.[1] 0.01–0.02 ppm) is due to the intrinsic deuterium isotope effect transmitted through the ether oxygen (beta-effect).[1]
Application Workflow: Synthesis of Acyclovir-d4
The true value of this characterization is seen during the N-9 alkylation of Guanine.[1] The d4-linker allows researchers to monitor the consumption of the alkylating agent without interference from the product's side-chain signals.[1]
Reaction Monitoring Workflow (DOT)
Critical Analysis: Why Choose d4?
Specificity in Complex Matrices
In the synthesis of Acyclovir, the N-7 isomer is a common byproduct.
With d0-linker: The N-7 and N-9 isomer signals in the 3.5–4.5 ppm range often overlap with the reagent's ethylene signals, making ratio calculation difficult.[1]
With d4-linker: The 3.5–4.5 ppm region contains only the product signals (if any protons remain) or is empty.[1] The reagent is invisible there.[1] This allows for precise integration of the product's aromatic protons against the reagent's acetate methyls.[1]
Impurity Profiling
Commercial "2-Oxa" linkers often contain traces of 1,3-dioxolane or ethylene glycol diacetate .[1]
In the d4 spectrum, any signal appearing at 3.7 ppm or 4.2 ppm is immediately flagged as a non-deuterated impurity , allowing for a "self-validating" purity check. If you see triplets in the ethylene region, your isotopic enrichment is compromised.
References
PubChem. (n.d.).[1][3] 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (Compound).[1][2][3][7][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Singh, D., Wani, M. J., & Kumar, A. (2009). A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine. The Journal of Organic Chemistry, 74(15), 5754–5757.[1] (Describes the use of the d0-analog in Acyclovir synthesis). [Link]
European Patent Office. (1996).[1] EP0704445A1: Preparation of N-9 substituted guanine compounds.[1] (Provides NMR data for the non-deuterated 2-oxa-1,4-butanediol diacetate precursor).
Pharmaffiliates. (n.d.). 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 Product Page. Retrieved October 26, 2023, from [Link][1]
Technical Guide: Mass Spectral Fragmentation of 2-Oxa-1,4-butanediol diacetate-d4
The following technical guide details the mass spectral fragmentation patterns of 2-Oxa-1,4-butanediol diacetate-d4 , a critical deuterated intermediate used primarily in the synthesis and bioanalysis of acyclic nucleosi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectral fragmentation patterns of 2-Oxa-1,4-butanediol diacetate-d4 , a critical deuterated intermediate used primarily in the synthesis and bioanalysis of acyclic nucleoside antivirals (e.g., Acyclovir, Ganciclovir).
Executive Summary & Compound Profile
2-Oxa-1,4-butanediol diacetate-d4 (also known as (2-acetoxyethoxy)methyl acetate-d4) serves as a stable isotope-labeled internal standard (SIL-IS) and a mechanistic probe in the development of antiviral therapeutics. Its primary utility lies in quantifying impurities and tracking the "acyclic sugar" moiety during the synthesis of guanosine analogues.
This guide compares the d4-labeled compound against its non-deuterated analog (d0) and alternative halide reagents, focusing on mass spectral specificity, fragmentation logic, and analytical performance.
Compound Specifications
Feature
Description
Chemical Name
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
Structure
AcO–CH₂–O–CD₂ –CD₂ –OAc
Formula
C₇H₈D₄O₅
Exact Mass
180.19 Da (vs. 176.17 Da for d0)
Key Application
Internal Standard for Acyclovir/Ganciclovir side-chain analysis; Impurity profiling.[1]
Structural Analysis & Deuterium Labeling Logic
To interpret the fragmentation pattern, one must understand the specific location of the deuterium labels. The "2-oxa" nomenclature implies a modified butane backbone where position 2 is an oxygen atom.
Backbone: C(1)–O(2)–C(3)–C(4)
Labeling: The d4 label is located on the ethylene bridge (C3 and C4), corresponding to the ethoxy portion of the molecule.
Structure Visualization: AcO–CH₂–O–[CD₂–CD₂]–OAc
This specific labeling creates a distinct mass spectral signature where fragments containing the ethylene bridge are shifted by +4 Da, while fragments derived from the acetoxymethyl group (AcO-CH2-O-) remain unshifted.
Mass Spectral Fragmentation Pathways[2]
The fragmentation of 2-Oxa-1,4-butanediol diacetate-d4 under Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) follows predictable cleavage events driven by the ether oxygen and ester groups.
Primary Fragmentation Channels
Channel A: Ether Cleavage (The "Unshifted" Fragment)
Cleavage of the C(1)–O(2) bond isolates the acetoxymethyl group.
Mechanism: Inductive cleavage driven by the ether oxygen.
Fragment: [AcO–CH₂]⁺
m/z (d4): 73 (No deuterium present)
m/z (d0): 73
Diagnostic Value: Confirms the integrity of the acetoxymethyl terminus.
Channel B: Ethylene Bridge Cleavage (The "Shifted" Fragment)
Cleavage of the central ether bond retains the deuterated ethylene glycol moiety.
Mechanism: Charge retention on the ethylene fragment.
Fragment: [AcO–CD₂–CD₂]⁺
m/z (d4): 91 (87 + 4 Da shift)
m/z (d0): 87
Diagnostic Value:Primary quantifier ion. This shift +4 Da distinguishes the internal standard from the analyte and endogenous interferences.
Channel C: Acetylium Ion
Fragment: [CH₃CO]⁺
m/z: 43 (Dominant base peak in EI, unshifted).
Fragmentation Pathway Diagram
Caption: Mechanistic fragmentation map of 2-Oxa-1,4-butanediol diacetate-d4 showing the divergence of shifted (green) and unshifted (yellow) ions.
Comparative Performance Guide
This section objectively compares the d4-labeled reagent against its non-deuterated counterpart and alternative halide reagents often used in similar nucleoside alkylations.
Table 1: Analytical Performance Comparison
Parameter
2-Oxa-1,4-butanediol diacetate-d4 (Product)
Non-Deuterated (d0) Analog (Alternative 1)
(2-Acetoxyethoxy)methyl Bromide (Alternative 2)
Primary Use
Internal Standard (Quantification)
Reactant / Standard
Synthetic Reagent
m/z Selectivity
High (m/z 91 unique marker)
Low (Interferes with analyte)
N/A (Reactant only)
Retention Time
Shifts slightly earlier (<0.1 min) vs d0
Baseline
N/A
Stability
High (Ester protected)
High
Low (Bromide is moisture sensitive)
Cross-Talk
Negligible (>3 Da mass diff)
100% interference
N/A
Cost
High
Low
Medium
Critical Analysis
Isotope Effect on Chromatography:
Deuterated compounds often exhibit a slightly shorter retention time on Reverse Phase (RP-LC) columns due to the lower lipophilicity of C-D bonds compared to C-H bonds.
Observation: Expect the d4 peak to elute 0.05–0.1 minutes before the d0 analyte.
Implication: Integration windows must be widened slightly to capture both, or set individually to avoid peak chopping.
Quantification Accuracy:
Using the d4 analog corrects for matrix effects (ion suppression/enhancement) in ESI-MS. The "Bromide" alternative (Alternative 2) is chemically unstable and hydrolyzes rapidly, making it unsuitable as an analytical standard, though it is a potent synthetic electrophile.
Experimental Protocol: MS Characterization
To replicate the fragmentation data or validate the standard in your laboratory, follow this self-validating protocol.
Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg of 2-Oxa-1,4-butanediol diacetate-d4 in 1 mL of Acetonitrile (MeCN) to create a 1 mg/mL stock.
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 MeCN:Water (+0.1% Formic Acid). Final conc: 10 µg/mL.
Why Formic Acid? Promotes protonation for ESI positive mode [M+H]+.
Why MeCN? Ensures solubility and desolvation efficiency.
Phase 2: MS Acquisition (Direct Infusion)
Instrument: Triple Quadrupole or Q-TOF MS.
Ionization: ESI Positive Mode.
Flow Rate: 10 µL/min.
Source Temp: 350°C.
Cone Voltage: Ramp 15–50 V to observe in-source fragmentation.
Phase 3: Data Interpretation (Validation Checklist)
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45040162, 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4. Retrieved from [Link]
Matsumoto, H., et al. (1988).Synthesis of Acyclovir from Diacetylguanine and 2-Oxa-1,4-butanediol Diacetate. Chemical & Pharmaceutical Bulletin.
NIST Mass Spectrometry Data Center. Standard Fragmentation of Aliphatic Esters and Ethers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Chavez-Eng, C. M., et al. (2002).Impact of Deuterium Exchange on Internal Standard Integrity.
Technical Guide: Quantifying Residual Solvents in 2-Oxa-1,4-butanediol diacetate-d4
Executive Summary 2-Oxa-1,4-butanediol diacetate-d4 (Bis(acetoxymethyl-d2) ether) is a high-value Stable Isotope Labeled (SIL) intermediate, primarily utilized in the synthesis of deuterated antiviral prodrugs (e.g., Val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Oxa-1,4-butanediol diacetate-d4 (Bis(acetoxymethyl-d2) ether) is a high-value Stable Isotope Labeled (SIL) intermediate, primarily utilized in the synthesis of deuterated antiviral prodrugs (e.g., Valacyclovir-d4).
Quantifying residual solvents in this matrix presents a unique tripartite challenge:
Chemical Instability: The acetal/ester linkages are susceptible to hydrolysis in aqueous headspace diluents.
Material Scarcity: As a deuterated standard, milligram-scale sample conservation is critical.
Synthesis Complexity: The synthesis often involves difficult-to-remove solvents like Dichloromethane (DCM), Acetic Acid, and Toluene.
This guide compares Static Headspace GC-MS (HS-GC-MS) against Quantitative NMR (qNMR) . While HS-GC-MS remains the regulatory gold standard for sensitivity, this guide argues that qNMR offers a superior workflow for internal R&D due to its non-destructive nature and concurrent isotopic purity assessment.
Part 1: Comparative Analysis of Methodologies
Method A: Static Headspace GC-MS (The Regulatory Gold Standard)
Recommended for: Final Certificate of Analysis (CoA) generation and GMP release.
Unlike GC-FID (Flame Ionization Detection), which relies on retention time matching, Mass Spectrometry (MS) is essential here. The synthesis of 2-Oxa-1,4-butanediol diacetate often yields unexpected volatile acetal byproducts that can co-elute with solvents on standard USP <467> columns (e.g., DB-624).
Critical Technical Insight:
Standard aqueous diluents (water) must be avoided. This compound is an acyclic acetal ester; heating it in water at 80°C (typical headspace temperature) will hydrolyze it into formaldehyde, acetic acid, and ethylene glycol, creating massive matrix interference. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) are the required diluents.
Method B: Proton qNMR (The "Smart" Alternative)
Recommended for: In-process control and precious material conservation.
For a deuterated compound, qNMR is uniquely advantageous. The deuterium labeling (d4) silences the matrix signals in the 3.5–4.5 ppm region of the 1H-NMR spectrum. This creates a "spectral quiet zone" where common residual solvents (Methanol, Ethyl Acetate) can be integrated without overlap—a luxury not available with the non-deuterated parent compound.
Performance Matrix: HS-GC-MS vs. qNMR
Feature
HS-GC-MS (Agilent 7890/5977)
qNMR (600 MHz 1H-NMR)
Sample Requirement
High (50–100 mg destructive)
Low (10–20 mg recoverable)
Specificity
Excellent (Mass spectral fingerprint)
High (Structure specific)
Sensitivity (LOD)
High (0.5 – 5 ppm)
Moderate (50 – 100 ppm)
Matrix Compatibility
Requires high-boiling solvent (DMSO)
Requires deuterated solvent (DMSO-d6)
Throughput
Slow (30-45 min/run)
Fast (10-15 min/run)
Primary Risk
Thermal degradation in HS vial
Signal overlap (rare in d4 matrix)
Part 2: Experimental Protocols
Protocol 1: Static Headspace GC-MS
Objective: Quantify Class 2 solvents (DCM, Toluene, Methanol) with <10 ppm LOD.
Standard Stock: Prepare a mixture of expected solvents at 1000 ppm in DMSO.
Sample Solution: Accurately weigh 50 mg of 2-Oxa-1,4-butanediol diacetate-d4 into a 20 mL headspace vial. Add 1.0 mL DMSO. Cap immediately with PTFE/Silicone septa.
International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8).[4] (2021).[4][5] Available at: [Link]
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[6][7] (2023).[8] Available at: [Link]
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Available at: [Link]
Gonnella, N. C. LC-NMR: Expanding the Limits of Structure Elucidation. CRC Press. (2013). (Reference for d-labeled solvent effects). Available at: [Link]
Navigating the Isotopic Maze: A Comparative Guide to Pharmacopeial Compliance for Deuterated Acyclovir Starting Materials
Introduction: The Deuterium Advantage in Acyclovir Therapy In the landscape of antiviral therapeutics, Acyclovir stands as a cornerstone for managing herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Deuterium Advantage in Acyclovir Therapy
In the landscape of antiviral therapeutics, Acyclovir stands as a cornerstone for managing herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its efficacy lies in its selective conversion into a triphosphate form by viral thymidine kinase, which then inhibits viral DNA polymerase.[] However, the constant drive for improved therapeutic profiles has led researchers to explore subtle yet powerful molecular modifications. One such modification is selective deuteration, the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.
This "deuterium switch" can significantly alter a drug's metabolic fate by leveraging the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[3] For a drug like Acyclovir, this can translate to a more stable molecule with an improved pharmacokinetic profile, potentially leading to lower or less frequent dosing and a better safety profile.[3][4][5]
While the therapeutic promise of deuterated Acyclovir is significant, its journey from the lab to the clinic hinges on rigorous quality control, which begins with its starting materials. The introduction of deuterium creates unique analytical challenges that are not fully addressed by existing pharmacopeial monographs for standard Acyclovir.[4] This guide provides an in-depth comparison of the analytical strategies required to ensure the pharmacopeial compliance of deuterated Acyclovir starting materials, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore how to adapt existing standards and implement new methodologies to navigate the complex world of isotopic purity and ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
The Pharmacopeial Landscape: Adapting for Isotopic Variants
Currently, major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs for Acyclovir that detail tests for identification, assay, and impurities.[6][7][8] These monographs, however, were designed for a single molecular entity and do not account for the controlled distribution of isotopologues found in a deuterated API.[9]
For deuterated drugs, the regulatory perspective, particularly from agencies like the U.S. Food and Drug Administration (FDA), considers them new chemical entities (NCEs).[5][10] This is because the C-D bond is fundamentally different from the C-H bond, making the deuterated molecule a distinct active moiety.[5][10] Consequently, while the existing Acyclovir monograph provides a crucial foundation, a significantly more detailed analytical package is required for its deuterated counterpart.
The challenge lies in demonstrating that the deuterated starting material is not only chemically pure in the traditional sense but also isotopically pure. This means verifying the degree and location of deuteration while controlling for isotopic impurities, such as non-deuterated or incompletely deuterated versions of the molecule.[4][9]
Critical Quality Attributes (CQAs) for Deuterated Acyclovir Starting Materials
Ensuring the quality of a deuterated starting material requires an expanded set of analytical tests beyond the standard battery. The following sections detail the key CQAs, explain the rationale behind the testing, and provide comparative data and detailed protocols.
Identification: Confirming Structure and Deuteration
It is not enough to confirm the basic Acyclovir structure; we must also unequivocally confirm the presence and location of the deuterium atoms.
Causality: The therapeutic benefit of a deuterated drug is directly linked to the position of the deuterium.[3] Deuteration at a non-metabolically active site would offer no advantage. Therefore, confirming the precise location of the isotopic label is paramount.
Primary Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for analyzing deuterated compounds.[4][11][12][13]
¹H-NMR (Proton NMR): Allows for the observation of the disappearance or reduction of a proton signal at the site of deuteration. This provides strong evidence of successful substitution.[4]
²H-NMR (Deuterium NMR): Directly detects the deuterium signal, confirming its presence and providing information about its chemical environment.[4][14]
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms the increase in molecular weight corresponding to the number of deuterium atoms incorporated.[4][11][12]
Experimental Protocol: Identification by NMR and MS
Objective: To confirm the chemical structure and the site-specific incorporation of deuterium in a deuterated Acyclovir starting material.
Methodologies:
¹H-NMR Spectroscopy:
Sample Preparation: Accurately weigh and dissolve ~5 mg of the starting material and a non-deuterated Acyclovir reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Acquisition: Acquire ¹H-NMR spectra on a 400 MHz or higher spectrometer.
Analysis: Compare the spectrum of the deuterated sample to the reference standard. Look for the specific absence or significant reduction of proton signals at the intended sites of deuteration. Integrate the remaining proton signals to confirm the rest of the molecular structure.
²H-NMR Spectroscopy:
Sample Preparation: Prepare a more concentrated sample (~20 mg in 0.7 mL of a non-deuterated solvent, e.g., DMSO).
Acquisition: Acquire a ²H-NMR spectrum.
Analysis: Observe the chemical shift of the deuterium resonance. This shift should correspond to the chemical shift of the proton that was replaced, confirming the location of the deuterium.
High-Resolution Mass Spectrometry (LC-HRMS):
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the starting material in a suitable solvent (e.g., 50:50 acetonitrile:water).
Chromatography: Use a C18 column with a simple gradient to ensure the analyte is separated from any potential interferences.
MS Acquisition: Acquire full scan mass spectra in positive ion mode using an Orbitrap or TOF mass analyzer.
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the theoretical mass calculated for the deuterated molecule.
Isotopic Purity and Enrichment
This is arguably the most critical and novel aspect of quality control for deuterated materials. We must quantify the percentage of deuterium at the target position(s) and understand the distribution of different isotopologues.
Causality: The non-deuterated and partially deuterated versions of the molecule are considered isotopic impurities.[4][9] These impurities can have different pharmacokinetic properties and may not provide the desired therapeutic benefit.[9] Therefore, their levels must be strictly controlled to ensure batch-to-batch consistency and predictable clinical performance.
Key Terms:
Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.[13]
Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d₄ molecules in a sample intended to be d₄).[13]
Primary Techniques:
Quantitative NMR (qNMR): By comparing the integral of a residual proton signal at the deuteration site to a signal from a non-deuterated position on the molecule, one can calculate the isotopic enrichment.[13]
Mass Spectrometry (MS): Provides a profile of the different isotopologues present (e.g., d₄, d₃, d₂, d₁, d₀). The relative intensities of these peaks can be used to determine the species abundance.[11][12]
Experimental Protocol: Determination of Isotopic Enrichment by qNMR
Objective: To quantify the percentage of deuterium incorporation at a specific site.
Methodology:
Sample Preparation: Accurately weigh ~10 mg of the deuterated starting material and ~10 mg of a high-purity internal standard (e.g., maleic acid) into an NMR tube. Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Acquisition: Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.
Analysis:
Identify a well-resolved signal from a non-deuterated part of the Acyclovir starting material molecule (e.g., a specific aromatic proton).
Identify the residual proton signal at the site of deuteration.
Integrate both signals and the signal from the internal standard.
The isotopic enrichment (%) is calculated as: (1 - [(Integral of residual proton signal / Number of protons) / (Integral of reference proton signal / Number of protons)]) * 100
Comparative Data: Isotopic Purity Analysis
Parameter
Compliant Starting Material
Non-Compliant Starting Material
Method
Isotopic Enrichment (at target site)
≥ 98.5%
92.0%
qNMR
Species Abundance (Target d₄)
95.2%
75.8%
HR-MS
Isotopic Impurity (d₃)
3.9%
18.5%
HR-MS
Isotopic Impurity (d₀ - non-deuterated)
< 0.1%
1.2%
HR-MS
Organic and Inorganic Impurities
In addition to the unique isotopic impurities, traditional chemical impurities must also be controlled according to pharmacopeial standards.
Causality: Impurities arising from the synthesis of the starting material can be carried through to the final API, potentially affecting its safety and efficacy. The synthesis of deuterated compounds may involve different reagents or conditions, potentially leading to novel, unexpected impurities.[4]
Process-Related Impurities: Such as those listed in the EP and USP monographs (e.g., Acyclovir Related Compound A).[][15][16]
Residual Solvents: Organic volatile impurities from the manufacturing process.[17]
Primary Techniques:
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying organic impurities.
Headspace Gas Chromatography (GC-HS): The standard method for analyzing residual solvents.
Experimental Protocol: Impurity Profiling by HPLC-UV
Objective: To quantify related substances and compare them against pharmacopeial limits.
Methodology:
Mobile Phase & Diluent: Prepare as per the current Acyclovir USP or EP monograph (typically an aqueous buffer with an organic modifier like methanol or acetonitrile).
Standard Preparation: Prepare a solution of Acyclovir reference standard at a known concentration (e.g., 0.5 mg/mL). Prepare a sensitivity solution (e.g., 0.5 µg/mL) from this standard.
Sample Preparation: Prepare a solution of the deuterated Acyclovir starting material at the same concentration as the standard.
Chromatographic System:
Column: L1 packing (C18, 5 µm, 4.6 mm x 250 mm), or as specified in the monograph.
Flow Rate: ~1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 20 µL.
System Suitability: Inject the reference standard and sensitivity solutions. Verify parameters like tailing factor, theoretical plates, and signal-to-noise ratio meet monograph requirements.
Procedure: Inject the sample solution, record the chromatogram, and identify any impurity peaks.
Calculation: Calculate the percentage of each impurity based on the peak area relative to the area of the Acyclovir peak in the standard chromatogram.
Comparative Data: Organic and Residual Solvent Impurities
Parameter
Specification (based on Acyclovir)
Compliant Starting Material
Non-Compliant Starting Material
Method
Guanine
≤ 0.5%
0.08%
0.75%
HPLC-UV
Any other single impurity
≤ 0.15%
0.05%
0.22%
HPLC-UV
Total Impurities
≤ 1.0%
0.21%
1.48%
HPLC-UV
Methanol
≤ 3000 ppm
450 ppm
4100 ppm
GC-HS
Acetone
≤ 5000 ppm
< 50 ppm
6200 ppm
GC-HS
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the compliance process, the following diagrams illustrate the key decision points and synthetic considerations.
Workflow for Compliance Testing
This diagram outlines the sequential testing and decision-making process for a batch of deuterated Acyclovir starting material.
Caption: Workflow for determining pharmacopeial compliance.
Synthetic Pathway and Critical Control Points
This diagram illustrates a hypothetical synthesis for a deuterated Acyclovir precursor, highlighting where impurities can be introduced and where testing is critical.
Caption: Synthesis pathway with critical quality control points.
Conclusion
The development of deuterated Acyclovir represents a sophisticated approach to enhancing antiviral therapy. However, this innovation brings with it a new layer of complexity in manufacturing and quality control. Ensuring the pharmacopeial compliance of deuterated starting materials is not a simple matter of applying existing monographs; it requires a multi-faceted, science-based approach that integrates advanced analytical techniques to address the unique challenges of isotopic chemistry.
By focusing on critical quality attributes—especially isotopic identity and purity—and employing a combination of NMR, MS, and chromatographic methods, developers can build a robust quality control strategy. This ensures that each batch of starting material is consistent, pure, and possesses the specific isotopic profile necessary to deliver its intended therapeutic benefit. As the field of deuterated drugs continues to grow, establishing these rigorous analytical frameworks will be essential for translating innovative chemistry into safe and effective medicines.
References
Louette, J. Precision Engineering: The Synthesis, Scale-Up, and Quality Control of Deuterated APIs. Alcami Corporation. [Link]
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Isotope Science. [Link]
Panchal, M. et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
Panchal, M. et al. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. [Link]
Gant, T. G. (2019, September 15). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Louette, J. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alcami Corporation. [Link]
Al-Ghobashy, M. A., et al. Determination Of Ganciclovir And Acyclovir In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. [Link]
Gant, T. G. et al. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. PubMed. [Link]
Bedini, E. et al. (2012, July 25). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. MDPI. [Link]
D'Avolio, A. et al. (2021, October 2). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. PMC. [Link]
Ye, H. et al. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]
Salamandra. (2025, January 31). Regulatory Considerations for Deuterated Products. Salamandra. [Link]
Expert Synthesis Solutions. Acyclovir EP Impurity I. Expert Synthesis Solutions. [Link]
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]
ResearchGate. (2022, September 29). (PDF) Analytical Method Development and Validation for the Estimation of Residual Solvents in Acyclovir by Head Space Gas Chromatography. ResearchGate. [Link]
Harbeson, S. L., & Tung, R. D. (2017, November 21). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. [Link]
Alcami Corporation. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Alcami Corporation. [Link]
ResearchGate. (2017, November 21). (PDF) Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine: Published as part of the Biochemistry series “Biochemistry to Bedside”. ResearchGate. [Link]
USP. Acyclovir Oral Suspension - USP Monographs. United States Pharmacopeia. [Link]
Pirali, T., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
Stojkov, A. et al. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. PMC. [Link]
Jain, D. et al. (2024, February 5). Development and Validation of High-Performance Thin Layer Chromatographic Method for Estimation of Acyclovir. ResearchGate. [Link]
A Guide to the Safe Disposal of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-Oxa-1,4-b...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CAS No. 1189431-46-6), a deuterated ester often used as a key intermediate in the synthesis of labeled compounds like Acyclovir[1][2]. While its deuteration is key to its application, it does not alter its fundamental chemical hazards. Therefore, this compound and any associated waste must be managed with the rigorous protocols applied to hazardous chemical waste[3].
This document moves beyond a simple checklist, explaining the rationale behind each step to ensure a self-validating system of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment
Understanding the specific hazards of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is the foundation of its safe management. Although comprehensive toxicological data for this specific deuterated molecule is not available, the Safety Data Sheet (SDS) for its non-deuterated analogue (CAS No. 59278-00-1) provides the best available guidance on its intrinsic chemical hazards[4]. The isotopic labeling does not neutralize these properties.
The primary risks are associated with direct contact and inhalation. The compound is an organic ester, and like many in its class, it can cause irritation and has documented toxicity[4][5].
Ingestion can lead to systemic toxic effects. This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling[6][8].
Vapors or mists can be harmful if breathed in. All handling and disposal preparations should be conducted within a certified chemical fume hood to ensure adequate ventilation[4].
Inhalation of vapors may irritate the respiratory system. This further reinforces the requirement for handling within a fume hood.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the correct PPE is worn. The choice of PPE is directly dictated by the hazards identified above.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene)[10]. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after the procedure is complete[9].
Eye Protection: Wear chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations[4][11].
Body Protection: A standard, fully-buttoned laboratory coat should be worn to protect against accidental skin contact[10].
Ventilation: All manipulations, including transferring waste into a designated container, must be performed inside a certified chemical fume hood to mitigate the risk of inhalation[4].
Step-by-Step Disposal Protocol
The guiding principle for disposing of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is to treat it as a non-halogenated, hazardous organic chemical waste. Adherence to institutional and local regulations is paramount; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[3].
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is handled correctly by disposal facilities[12][13]. Because this compound is deuterated, it should be segregated into a specific waste stream for such materials if your institution requires it. At a minimum, it must be kept separate from halogenated solvents, strong oxidizers, and aqueous waste[3][14].
The following workflow illustrates the segregation decision process.
Caption: Waste Segregation Decision Workflow.
Step 2: Collection and Containment
Select a Container: Use a designated hazardous waste container that is in good condition, free from leaks, and constructed of a compatible material (e.g., polyethylene)[12][15].
Transfer Waste: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood.
Keep Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste[12]. This prevents the release of vapors into the laboratory environment.
Step 3: Labeling
As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container[12][13]. The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4" and any other components in the waste mixture.
The approximate concentrations of all components.
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
The date accumulation started.
Step 4: Final Disposal Route
The recommended and most environmentally sound method for destroying this type of organic compound is high-temperature incineration[9].
Contact Professionals: Arrange for pickup and disposal through a licensed professional waste disposal company or your institution's EHS department[9]. Never attempt to dispose of this chemical through standard drains or as regular trash[9][15].
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment and be away from incompatible materials[12][14].
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
Small Spills: For a small spill contained within a fume hood, absorb the liquid with an inert material like vermiculite or sand[10]. Scoop the absorbent material into a suitable container, which must then be sealed, labeled, and disposed of as hazardous waste[4][8].
Large Spills: In the event of a larger spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
Decontaminating Empty Containers: Empty containers that held 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[3]. The rinsate from this process is also hazardous and must be collected and added to your non-halogenated organic waste container[3][12]. After triple-rinsing, the original label on the container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste, per institutional policy[3][14].
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Always remember that your institution's EHS department is your primary resource for any questions regarding waste disposal.
References
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
Capot Chemical. (2010). MSDS of 2-Oxa-1,4-Butanediol Diacetate.
PubChem. 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4. National Center for Biotechnology Information.
Personal Protective Equipment & Handling Guide: 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
[1] Part 1: Executive Safety Directive 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CAS: 1189431-46-6 / Related Non-labeled CAS: 59278-00-1) is a specialized deuterated internal standard used primarily in metabolic studies...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Safety Directive
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 (CAS: 1189431-46-6 / Related Non-labeled CAS: 59278-00-1) is a specialized deuterated internal standard used primarily in metabolic studies and pharmaceutical quantification (e.g., Acyclovir metabolites).
While often handled in milligram quantities, this compound presents a dual challenge:
Biological Hazard: It is an acetal-ester capable of hydrolysis into acetic acid and formaldehyde-like glycol derivatives. It is classified as an Irritant (Skin/Eye/Respiratory) and Harmful by Inhalation/Ingestion .
Data Integrity Risk: As a deuterated standard, it is hygroscopic. Moisture ingress leads to Hydrogen-Deuterium (H/D) exchange, rendering the standard analytically useless.
The Protocol below prioritizes operator safety while strictly enforcing "Zero-Moisture" handling techniques.
Part 2: PPE Selection Matrix
This matrix is designed for the handling of concentrated neat standards (>98% purity).
Protection Zone
Recommended Equipment
Technical Rationale
Respiratory
Certified Chemical Fume Hood (Face velocity: 100 fpm)
The compound hydrolyzes in humid air to release acetic acid vapors and potentially formaldehyde-like species. Do not handle on an open bench.
Acetate Permeation: Acetates can degrade nitrile over time. The outer glove acts as a sacrificial barrier. Change outer gloves immediately upon splash contact.[1]
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient. As a liquid/low-melting solid, hydrolysis products are lacrimators. Goggles prevent vapor irritation and liquid entry.
Body
Lab Coat (Poly-cotton or Nomex) + Chemical Apron
Standard lab coat is baseline. If handling volumes >10 mL (rare for standards), add a chemically resistant apron (Tyvek/PE).
Hygiene
Punctual Decontamination
Wash hands immediately after doffing gloves. Acetates are transdermal carriers; they can facilitate the absorption of other contaminants.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Acclimatization
Goal: Prevent condensation-induced hydrolysis and isotopic dilution.
Thermal Equilibration: Remove the vial from freezer storage (-20°C). Allow it to stand at room temperature for 30 minutes inside a desiccator or sealed bag.
Why? Opening a cold vial introduces atmospheric moisture, which condenses instantly on the deuterated material, causing H/D exchange.
Static Control: Deuterated solids are often static-prone. Place the vial on an anti-static mat inside the fume hood. Use an ionizing fan if available.
Phase B: The "Zero-Loss" Dispensing Workflow
Goal: Accurate transfer without exposure.
Vial Opening:
Perform strictly inside the fume hood.
If the compound is a liquid/viscous oil: Use a positive displacement pipette or a gas-tight glass syringe (Hamilton type). This prevents dripping and ensures accurate volume transfer of viscous acetates.
If solid: Use a disposable anti-static spatula.
Solubilization (The Critical Step):
Do not weigh the neat standard directly onto a balance pan.
Difference Weighing Method:
Tare the receiving volumetric flask containing the solvent (e.g., Methanol-d4 or DMSO).
Add the standard.
Reweigh.
Solvent Choice: Avoid protic solvents (water/methanol) unless necessary for immediate use. For long-term stock, use DMSO-d6 or Acetonitrile to prevent ester hydrolysis.
Phase C: Waste & Decontamination[3]
Liquids: Dispose of as Non-Halogenated Organic Solvent Waste . (Note: While it contains Deuterium, it is chemically treated as the non-labeled organic ester).
Solids/Wipes: Contaminated wipes must go into a sealed solid hazardous waste container to prevent off-gassing of acetic acid.
Glassware: Rinse with acetone inside the hood before removing for washing.
Part 4: Safety & Logic Visualization
The following diagram illustrates the decision logic for handling this compound, integrating safety checks with data integrity steps.
Caption: Workflow for handling hygroscopic deuterated acetates, emphasizing moisture control and exposure prevention.
Part 5: Emergency Response
Inhalation: Move to fresh air immediately. The hydrolysis product (acetic acid) causes immediate respiratory tract irritation.
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase absorption.
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[3] Seek medical attention if irritation persists.
Spill (Small < 5mL): Cover with an absorbent pad. Neutralize the area with a mild sodium bicarbonate solution if an acetic acid odor is strong. Dispose of pad as hazardous waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2023). Compound Summary: 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4.[4] National Library of Medicine. [Link]